molecular formula C41H32O26 B7805462 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose

1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose

Cat. No.: B7805462
M. Wt: 940.7 g/mol
InChI Key: QJYNZEYHSMRWBK-FRVBVUGCSA-N
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Description

1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose is a useful research compound. Its molecular formula is C41H32O26 and its molecular weight is 940.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3R,4S,5S,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27?,33-,34+,35+,41+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYNZEYHSMRWBK-FRVBVUGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

940.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Plant Derived Bioactive Compounds in Biomedical Research

For millennia, plants have formed the basis of traditional medicine systems worldwide. Modern biomedical research is increasingly validating this ancient wisdom, identifying and isolating specific bioactive compounds from plants that exhibit a wide range of pharmacological activities. These natural products represent a vast and diverse chemical library, offering novel molecular structures and mechanisms of action that can be harnessed for therapeutic purposes. The exploration of phytochemicals has led to the development of numerous life-saving drugs and continues to be a critical avenue for discovering new treatments for conditions ranging from infections to chronic diseases.

An Overview of Gallotannins and Hydrolyzable Tannins in a Scientific Context

1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose belongs to a class of polyphenols known as hydrolyzable tannins, and more specifically, to the subgroup of gallotannins. Hydrolyzable tannins are characterized by a central core molecule, typically a polyol such as glucose, to which multiple gallic acid units are attached via ester bonds. These bonds can be broken down (hydrolyzed) by weak acids or enzymes.

Gallotannins are polymers formed from the esterification of gallic acid with a polyol carbohydrate, most commonly glucose. mdpi.com β-PGG is considered a prototypical gallotannin and serves as a key intermediate in the biosynthesis of more complex hydrolyzable tannins. nih.gov Its unique structure, featuring five galloyl groups attached to a glucose core, is believed to be central to its diverse biological activities.

The Research Landscape of 1,2,3,4,6 Penta O Galloyl Beta D Glucopyranose β Pgg

Botanical Sources and Distribution

This compound is a naturally occurring gallotannin found in a variety of plant species. nih.gov Its presence is well-documented in numerous medicinal and dietary plants, where it contributes to their biochemical profiles and properties.

Plants Enriched with β-PGG

Several plants are known for being particularly rich sources of β-PGG. The compound has been identified in the root cortex of Paeonia suffruticosa (Tree Peony), where it is considered one of the main active components alongside paeonol (B1678282) and paeoniflorin. nih.govcaymanchem.comencyclopedia.pub Similarly, it is a major bioactive constituent in the root of Paeonia lactiflora. ebi.ac.uknih.gov

The mango plant, Mangifera indica, also contains significant amounts of β-PGG. wikipedia.org It has been isolated from its leaves and kernels, with research pointing to its presence in various parts of the plant, including young leaves, old leaves, peel, and bark. nih.govresearchgate.netnih.gov Another notable source is Chinese sumac, Rhus chinensis, and related species like Staghorn sumac (Rhus typhina), where β-PGG is abundant. nih.govwikipedia.orgresearchgate.net The compound has also been isolated from the leaves of Elaeocarpus sylvestris, where it is recognized as a key bioactive component. wikipedia.orgresearchgate.netresearchgate.net

Table 1: Botanical Sources of β-PGG
Plant SpeciesCommon NamePlant Part(s) Containing β-PGG
Paeonia suffruticosaTree PeonyRoot, Root Cortex nih.govnih.govcaymanchem.com
Mangifera indicaMangoLeaves, Kernel, Peel, Bark nih.govnih.gov
Rhus chinensis / Rhus typhinaChinese Sumac / Staghorn SumacLeaves nih.govresearchgate.net
Elaeocarpus sylvestris-Leaves researchgate.netresearchgate.net
Paeonia lactifloraChinese PeonyRoots ebi.ac.uknih.gov

Anomeric Forms: β-PGG vs. α-PGG in Nature

Penta-O-galloyl-D-glucose (PGG) exists in two anomeric forms, distinguished by the stereochemistry at the anomeric carbon (C-1) of the glucose core. The naturally occurring and most abundant form is the beta (β) anomer, this compound (β-PGG). nih.gov The alpha (α) anomer, while it can be chemically synthesized, is rarely found in nature. nih.govnih.govresearchgate.net Consequently, the vast majority of research on naturally derived PGG focuses on the β-isomer due to its widespread availability in a diverse range of plants. nih.govresearchgate.net

Isolation and Purification Methodologies for Research Applications

The extraction and purification of β-PGG for scientific study involve multi-step processes designed to isolate the compound from complex plant matrices. A common approach is bioactivity-guided fractionation. This method begins with a crude plant extract, for example, a methanolic extract of Mangifera indica leaves or an acetone (B3395972) extract of Paeonia officinalis leaves, which is then systematically separated into fractions. nih.govnih.gov The biological activity of each fraction is tested, and the most potent fractions are subjected to further separation. nih.gov

Techniques used in this process include liquid-liquid extraction and various forms of chromatography. nih.gov High-speed counter-current chromatography (HSCCC) has been successfully employed for the isolation and purification of β-PGG from the ethyl acetate (B1210297) extract of Acer truncatum leaves. ebi.ac.uk This method uses a two-phase solvent system to separate compounds based on their partition coefficients. ebi.ac.uk Other chromatographic methods, such as open column, flash, and preparative chromatography, are also utilized to achieve high purity. nih.gov High-performance liquid chromatography (HPLC) is often used in the final stages to obtain β-PGG with a purity of over 95% and to verify the final product. ebi.ac.uk The structure of the isolated compound is then confirmed using spectral analysis techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). nih.govresearchgate.net

Biosynthetic Pathways and Enzymology

The biosynthesis of β-PGG is a critical step in the metabolic pathway leading to the formation of complex hydrolyzable tannins. This process involves the sequential addition of galloyl groups to a glucose core, mediated by specific enzymes.

Role as a Precursor in Tannin and Ellagitannin Metabolism

This compound is a central intermediate in the biosynthesis of gallotannins and ellagitannins. wikipedia.orgnih.gov It serves as the common precursor for both classes of these complex polyphenols. researchgate.netnih.gov Starting from β-PGG, further enzymatic galloylation can occur, where additional galloyl groups are attached to the existing galloyl moieties of the β-PGG core, leading to the formation of more complex gallotannins. wikipedia.org Alternatively, β-PGG can undergo oxidative dehydrogenation and coupling between two of its galloyl groups to form tellimagrandin II, a key step in the biosynthesis of ellagitannins. wikipedia.org

Enzymes Involved in Galloylation and Related Transformations

The formation of β-PGG is the culmination of a series of enzymatic galloylation steps. The pathway begins with the synthesis of β-glucogallin (1-O-galloyl-β-D-glucose) from UDP-glucose and gallic acid, a reaction catalyzed by the enzyme UDP-glucose:gallate glucosyltransferase. wikipedia.orgfoodb.ca This initial molecule then undergoes successive galloylation steps to form di-, tri-, and tetragalloylglucoses.

The final step in the synthesis of β-PGG is catalyzed by the enzyme β-glucogallin-tetrakisgalloylglucose O-galloyltransferase. wikipedia.orgwikipedia.org This enzyme specifically facilitates the transfer of a galloyl group from the acyl donor, β-glucogallin, to the acceptor molecule, 1,2,3,6-tetra-O-galloyl-β-D-glucose. nih.govexpasy.org The reaction results in the formation of 1,2,3,4,6-penta-O-galloyl-beta-D-glucose and D-glucose. expasy.org This specific enzymatic transformation has been identified in the young leaves of pedunculate oak (Quercus robur). nih.gov

Table 2: Key Enzymes in β-PGG Biosynthesis
EnzymeReaction CatalyzedRole in Pathway
UDP-glucose:gallate glucosyltransferaseUDP-glucose + Gallic acid → UDP + β-GlucogallinInitiates the gallotannin pathway by forming the first galloyl ester. wikipedia.orgfoodb.ca
β-glucogallin-tetrakisgalloylglucose O-galloyltransferase1,2,3,6-tetrakis-O-galloyl-β-D-glucose + β-Glucogallin → 1,2,3,4,6-penta-O-galloyl-beta-D-glucose + D-glucoseCatalyzes the final galloylation step to produce β-PGG. nih.govwikipedia.orgexpasy.org

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-DAD, HPLC-ELSD, UPLC, UPLC/QToF-MS, 3D HPLC)

Chromatographic methods are fundamental for the separation and quantification of β-PGG from complex mixtures, such as plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.govnih.gov One method utilizes a Diamonsil C18 column with a mobile phase of acetonitrile (B52724) and 2.5% acetic acid solution, with detection at a wavelength of 280 nm. nih.gov Another established HPLC method for plasma analysis employs a Zorbax Eclipse plus C18 column with a gradient mobile phase of 0.3% acetic acid and 95% acetonitrile containing 0.3% acetic acid, also with detection at 280 nm. nih.gov High-speed counter-current chromatography (HSCCC) has also been successfully applied for the isolation and purification of β-PGG from plant extracts, achieving purities over 95% as verified by HPLC analysis. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC), which offers higher resolution and speed, is also employed. One UPLC method uses a Thermo Syncronis C18 column with a mobile phase gradient of water (0.1% phosphate (B84403) buffer) and acetonitrile. researchgate.net When coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/QToF-MS), this technique becomes a powerful tool for both identifying β-PGG and characterizing its metabolites in biological fluids. researchgate.netsemanticscholar.org This hyphenated technique provides detailed information on the metabolic fate of the compound in vivo. researchgate.net Additionally, three-dimensional HPLC analysis has been used to identify β-PGG as a key component in herbal water extracts. ebi.ac.uk

Interactive Table: Chromatographic Conditions for β-PGG Analysis
TechniqueColumnMobile PhaseDetectorApplicationReference
HPLCDiamonsil C18 (4.6 mm x 250 mm, 5 µm)Acetonitrile and 2.5% acetic acid solution (18:82)UV (280 nm)Quantification in traditional medicines nih.gov
HPLCZorbax Eclipse plus C18 (250mm×4.6mm, 5 μm)Gradient: 0.3% acetic acid and 95% acetonitrile with 0.3% acetic acidDiode Array Detector (280 nm)Analysis in mouse plasma nih.gov
UPLCThermo Syncronis C18 (100 × 2.1 mm, 1.7 µm)Gradient: Water (0.1% phosphate buffer) and acetonitrilePhotodiode Array Detector (210 nm)Purity analysis researchgate.net
UPLC/QToF-MSNot specifiedNot specifiedQToF Mass SpectrometryMetabolite characterization in rat biofluids researchgate.net
HSCCCNot applicablen-hexane-ethyl acetate-methanol-water (0.25:5:1:5, v/v/v/v)Not applicableIsolation and purification researchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of β-PGG. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including one- and two-dimensional techniques, provides detailed information about the molecule's carbon-hydrogen framework. nih.goviosrjournals.org For β-PGG, ¹H-NMR is particularly crucial for confirming the anomeric configuration of the glucose core. The β-anomer is confirmed by the chemical shift of the anomeric proton (H-1) at δ 6.23 and its large coupling constant of 8.3 Hz. researchgate.netmdpi.com This distinguishes it from the α-anomer, which would show a smaller coupling constant. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) typically shows a negative ion at m/z 939.03 [M − H]⁻, corresponding to the deprotonated molecule, and a positive sodium adduct ion at m/z 963.02 [M + Na]⁺, confirming the molecular weight of 940.68 g/mol . researchgate.net The combination of NMR and MS data provides unambiguous evidence for the structure of this compound. researchgate.netresearchgate.net

Interactive Table: Key Spectroscopic Data for β-PGG Confirmation
TechniqueKey DataInterpretationReference
¹H-NMRδ 6.23 (d, 8.3 Hz, H-1)Confirms the β-anomeric configuration of the glucose moiety researchgate.netmdpi.com
ESI-MS (Negative Ion)m/z 939.03 [M − H]⁻Corresponds to the deprotonated molecule researchgate.net
ESI-MS (Positive Ion)m/z 963.02 [M + Na]⁺Corresponds to the sodium adduct of the molecule researchgate.net
Molecular FormulaC₄₁H₃₂O₂₆Derived from MS data wikipedia.org
Molar Mass940.681 g·mol⁻¹Derived from MS data wikipedia.org

In Vitro and Cell-Based Assay Systems for Bioactivity Assessment

A wide range of in vitro and cell-based assays are utilized to evaluate the diverse biological activities of β-PGG. These assays provide crucial preliminary data on its potential therapeutic effects at the cellular level.

To assess its anticancer properties, researchers use cell viability and proliferation assays such as the MTT assay and the Cell Counting Kit-8 (CCK-8) assay on various cancer cell lines, including human hepatocellular carcinoma (HepG2, SK-HEP-1) and multiple myeloma cells. ebi.ac.ukresearchgate.netfoodandnutritionresearch.netchemicalbook.com These studies have shown that β-PGG inhibits the growth of cancer cells in a dose-dependent manner. ebi.ac.uknih.gov Flow cytometry is employed to analyze the cell cycle and apoptosis, revealing that β-PGG can induce cell cycle arrest and programmed cell death. ebi.ac.ukfoodandnutritionresearch.net

The anti-inflammatory potential of β-PGG is demonstrated in assays using monocytes, where it modulates the production of cytokines like TNF-α and IL-10. researchgate.net Its effects on tissue-degrading enzymes are evaluated through elastase and hyaluronidase inhibition assays, where β-PGG has shown significant inhibitory activity. researchgate.net Furthermore, its potential for treating osteoporosis is investigated using MC3T3-E1 osteoblast precursor cells. nih.govnih.gov In these models, β-PGG has been shown to enhance cell viability, promote osteogenic differentiation through increased alkaline phosphatase (ALP) activity, and protect against oxidative stress-induced apoptosis. nih.govnih.gov Other assays have demonstrated its antibacterial activity against Pseudomonas aeruginosa and broad-spectrum antifungal activity against Candida and Cryptococcus species. researchgate.netasm.org

Interactive Table: Summary of In Vitro and Cell-Based Assays for β-PGG
BioactivityAssay System/Cell LineKey FindingsReference(s)
AnticancerHepG2, SK-HEP-1, PC-3, Multiple Myeloma cellsInhibited cell proliferation, induced apoptosis and cell cycle arrest ebi.ac.ukfoodandnutritionresearch.netnih.gov
Anti-inflammatoryHuman MonocytesModulated production of TNF-α and IL-10 researchgate.net
Anti-aging/Joint HealthEnzyme inhibition assays, Rabbit articular chondrocytesInhibited elastase and hyaluronidase; induced type II collagen expression researchgate.net
Osteoporosis PreventionMC3T3-E1 osteoblastsPromoted bone cell differentiation and protected against apoptosis nih.govnih.gov
AntibacterialPseudomonas aeruginosa ATCC 9027Exhibited high activity against the bacterial strain researchgate.net
AntifungalCandida albicansShowed protective effects and inhibited fungal growth asm.org

In Silico Approaches: Network Pharmacology and Molecular Docking Studies

In silico methods, such as network pharmacology and molecular docking, are increasingly used to predict and elucidate the complex mechanisms of action of natural products like β-PGG. techscience.comtechscience.com Network pharmacology integrates data from multiple sources to construct networks linking the compound to potential protein targets and associated disease pathways. nih.govmedsci.org

For β-PGG, this approach has been used to explore its therapeutic mechanisms in conditions like gastric cancer and hepatocellular carcinoma. foodandnutritionresearch.nettechscience.comnih.gov The process typically involves identifying potential targets of β-PGG from databases like the Herbal Ingredients' Targets (HIT), Similarity Ensemble Approach (SEA), and GeneCards. techscience.comnih.gov These targets are then mapped to disease-related genes to identify common targets. nih.gov Using tools like the STRING database and Cytoscape software, a protein-protein interaction (PPI) network is constructed to identify key hub genes and signaling pathways, such as the p53, MAPK, and PI3K-Akt pathways, that β-PGG may modulate. techscience.comnih.govnih.gov

Molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand (β-PGG) and a target protein. nih.gov This method is often used to validate the targets identified through network pharmacology. techscience.com By simulating the binding pose of β-PGG within the active site of a key protein target, molecular docking can provide insights into the stability of the interaction and the specific amino acid residues involved, thereby supporting the predicted mechanism of action. techscience.comnih.gov

Interactive Table: Application of In Silico Approaches in β-PGG Research
ApproachTools/Databases UsedPurpose/ApplicationKey Pathways IdentifiedReference(s)
Network PharmacologyHIT, SEA, GeneCards, DisGeNET, STRING, CytoscapeTo predict potential targets and mechanisms of β-PGG against diseases like gastric cancer.MAPK, PI3K-Akt, HIF-1, p53 signaling pathway techscience.comnih.gov
Molecular DockingAutoDock Vina, Chem3DTo validate the binding interaction between β-PGG and key protein targets (e.g., MAPK14, VEGFA).Not Applicable techscience.comnih.gov

Animal Models for In Vivo Efficacy Studies (e.g., Diet-Induced Obesity Mice, Ovalbumin-Sensitized Mice, Zebrafish Osteoporosis Model)

To validate the therapeutic potential observed in in vitro and in silico studies, β-PGG is evaluated in various preclinical animal models that mimic human diseases.

The diet-induced obesity (DIO) mouse model is used to study metabolic disorders. In male C57BL/6 mice fed a high-fat diet, oral administration of β-PGG was found to attenuate body weight gain, reduce hyperlipidemia, and improve hepatic steatosis (fatty liver). dntb.gov.uanih.govnih.govbohrium.comresearchgate.net These findings suggest that β-PGG can interrupt the adipocyte lifecycle and reduce adiposity. dntb.gov.uanih.gov

The ovalbumin (OVA)-sensitized mouse model is employed to investigate allergic responses. In these mice, oral administration of β-PGG demonstrated an ability to suppress the production of total and OVA-specific Immunoglobulin E (IgE), a key mediator of allergic reactions. nih.gov The study also noted that β-PGG increased the population of immunosuppressive T regulatory (Treg) cells, suggesting a mechanism for its anti-allergic effects. nih.gov

The zebrafish osteoporosis model offers a rapid and effective system for studying bone formation and disorders. tzuchi.com.twfrontiersin.orgfrontiersin.org In a prednisolone-induced osteoporosis model in zebrafish, β-PGG was shown to significantly promote bone formation. nih.govnih.gov This in vivo model complements cell-based assays and provides strong evidence for the osteoprotective effects of β-PGG. nih.gov

Interactive Table: In Vivo Animal Models Used in β-PGG Research
Animal ModelCondition StudiedKey Findings with β-PGG AdministrationReference(s)
Diet-Induced Obesity (DIO) MiceObesity and Hepatic SteatosisAttenuated weight gain, hyperlipidemia, and fatty liver development. dntb.gov.uanih.govbohrium.com
Ovalbumin (OVA)-Sensitized MiceAllergic ResponseDecreased serum levels of total and OVA-specific IgE; increased T regulatory cells. nih.gov
Zebrafish Osteoporosis ModelOsteoporosisPromoted bone formation in a prednisolone-induced bone loss model. nih.govnih.gov

Molecular Mechanisms and Cellular Signaling Modulated by 1,2,3,4,6 Penta O Galloyl Beta D Glucopyranose

Antioxidant Mechanisms

PGG's role as a powerful antioxidant is well-documented, operating through a multi-faceted approach that includes direct radical scavenging and the enhancement of endogenous antioxidant systems. nih.govmedchemexpress.com

PGG demonstrates a potent capacity to directly neutralize harmful free radicals. This activity has been confirmed through various assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. researchgate.net PGG effectively quenches the DPPH radical, a stable free radical commonly used to evaluate the antioxidant potential of various compounds.

Furthermore, PGG has been shown to reduce the levels of intracellular reactive oxygen species (ROS). nih.govresearchgate.net In cellular models, treatment with PGG leads to a decrease in the accumulation of ROS, thereby protecting cells from oxidative damage. nih.gov This direct scavenging activity is a crucial first line of defense against the detrimental effects of oxidative stress.

Table 1: Free Radical Scavenging Activity of 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose (PGG)

Assay Type Effect of PGG Reference
DPPH Radical Scavenging Quenches DPPH radicals researchgate.net
Intracellular ROS Decreases intracellular ROS levels nih.govresearchgate.net

Beyond direct scavenging, PGG enhances the body's intrinsic antioxidant defenses by modulating the activity of key antioxidant enzymes. researchgate.net In conditions of oxidative stress where the activity of these enzymes is typically reduced, PGG treatment has been shown to restore their function.

Specifically, PGG has been observed to recover the cellular activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netebi.ac.uk SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. By bolstering these enzymatic systems, PGG helps maintain cellular redox homeostasis and protects against oxidative damage. researchgate.net

Table 2: Effect of this compound (PGG) on Endogenous Antioxidant Enzymes

Enzyme Effect of PGG Reference
Superoxide Dismutase (SOD) Recovers cellular activity researchgate.netebi.ac.uk
Catalase (CAT) Recovers cellular activity researchgate.netebi.ac.uk
Glutathione Peroxidase (GPx) Increases activity nih.gov

A key consequence of excessive ROS is lipid peroxidation, a process that damages cell membranes and generates harmful byproducts. PGG has demonstrated a strong inhibitory effect against lipid peroxidation. researchgate.net One of the primary markers of lipid peroxidation is malondialdehyde (MDA). Studies have shown that PGG administration can significantly lower the levels of MDA that are elevated during oxidative stress, indicating a protective effect on cellular membranes. nih.gov

A pivotal mechanism underlying PGG's antioxidant effects is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com

Under normal conditions, Nrf2 is kept in the cytoplasm. However, in response to oxidative stress or in the presence of activators like PGG, Nrf2 translocates to the nucleus. nih.govnih.gov Once in the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.com PGG has been shown to induce the nuclear translocation of Nrf2. nih.govnih.govnih.gov This activation of the Nrf2 pathway leads to the upregulation of protective enzymes, including heme oxygenase-1 (HO-1), thereby enhancing the cell's capacity to counteract oxidative stress. nih.govnih.govwjgnet.com

Anti-inflammatory Mechanisms

PGG also possesses potent anti-inflammatory properties, which are intricately linked to its antioxidant activities. nih.govresearchgate.net

Chronic inflammation is characterized by the excessive production of pro-inflammatory mediators. PGG has been shown to effectively inhibit the release of these molecules from activated immune cells, such as macrophages and microglia. nih.govnih.gov

Research has demonstrated that PGG can suppress the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.gov It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2), which are key players in the inflammatory process. nih.gov Furthermore, PGG has been found to decrease the expression of pro-inflammatory cytokines such as monocyte chemotactic protein-5 (MCP-5) and pro-matrix metalloproteinase 9 (Pro MMP-9). nih.gov This broad inhibition of pro-inflammatory mediators contributes significantly to its anti-inflammatory effects. frontiersin.org

Table 3: Inhibition of Pro-inflammatory Mediators by this compound (PGG)

Mediator/Enzyme Effect of PGG Reference
Nitric Oxide (NO) Inhibits production nih.gov
Inducible Nitric Oxide Synthase (iNOS) Inhibits activity nih.gov
Cyclooxygenase-2 (COX-2) Inhibits activity nih.gov
Prostaglandin E2 (PGE2) Inhibits production nih.gov
Monocyte Chemotactic Protein-5 (MCP-5) Decreases expression nih.gov
Pro-Matrix Metalloproteinase 9 (Pro MMP-9) Decreases expression nih.gov

Downregulation of NF-κB Signaling Pathway

This compound (PGG) has been shown to exert significant anti-inflammatory effects by downregulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.

Research indicates that PGG interferes with this process at multiple levels. Studies have demonstrated that PGG can inhibit the activation of NF-κB in various cell types, including human hepatocellular carcinoma cells and macrophages. mdpi.comnih.gov One of the key mechanisms is the prevention of IκBα degradation, which effectively keeps the NF-κB p65 subunit retained in the cytoplasm. nih.gov By blocking the translocation of p65 to the nucleus, PGG prevents the transcription of NF-κB target genes. nih.govresearchgate.netnih.gov Furthermore, some evidence suggests that PGG may directly interact with MyD88, an adaptor protein crucial for signal transduction upstream of NF-κB, thereby inhibiting the entire downstream signaling cascade. nih.gov This suppression of the NF-κB pathway is a cornerstone of PGG's anti-inflammatory properties. nih.gov

Table 1: Research Findings on PGG's Downregulation of the NF-κB Signaling Pathway
Cell/Model SystemObserved EffectKey Molecular Target/MechanismReference
Human Hepatocellular Carcinoma SK-HEP-1 cellsSuppressed activation of NF-κBInhibition of NF-κB activation mdpi.com
Diabetic Nephropathy Rat ModelSuppressed the MAPK/NF-κB signaling pathwayAlleviation of inflammation and oxidative stress nih.gov
LPS-stimulated Peritoneal and Colonic MacrophagesInhibited NF-κB activationDirect interaction with MyD88 adaptor protein nih.gov
LPS-stimulated RAW264.7 MacrophagesBlocked translocation of the p65 subunit into the nucleusInhibition of p65 nuclear translocation nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., MAPK14)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Key MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This compound (PGG) has been found to modulate these pathways, contributing to its anti-inflammatory and anti-cancer effects.

Research demonstrates that PGG can suppress the activation of MAPK signaling. For instance, in models of diabetic nephropathy, PGG was shown to inhibit the MAPK/NF-κB pathway. tandfonline.com In human keratinocytes exposed to UVB radiation, PGG suppressed the expression of matrix metalloproteinase-1 (MMP-1) by inhibiting the phosphorylation of key components of the MAPK cascades, including RAF/MEK/ERK and MKK3/6/p38. nih.gov The p38 MAPK pathway, which involves MAPK14, is a known mediator of cellular stress and inflammation, and its inhibition by PGG underscores the compound's anti-inflammatory potential. mdpi.com Similarly, PGG has been observed to attenuate pro-inflammatory responses in microglial cells by affecting proteins involved in MAPK signaling. nih.gov This modulation involves the inhibition of phosphorylation of kinases like TAK1, a central mediator in signal transduction pathways leading to MAPK and NF-κB activation. mdpi.com

Table 2: Research Findings on PGG's Modulation of MAPK Signaling Pathways
Cell/Model SystemObserved EffectKey Molecular Target/MechanismReference
Diabetic Nephropathy Rat ModelSuppressed MAPK/NF-κB and ERK/Nrf2/HO-1 signalingInhibition of p38 and ERK1/2 activation tandfonline.com
UVB-induced HaCaT Human KeratinocytesSuppressed MMP-1 expressionInhibition of phosphorylation of RAF/MEK/ERK, MKK3/6/p38, and c-Jun nih.gov
LPS/IFNγ-activated BV-2 Microglial CellsAttenuated pro-inflammatory responsesModulation of proteins in the MAPK signaling pathway nih.gov
IL-1β-induced Human Rheumatoid Arthritis Synovial FibroblastsInhibited inflammation and tissue destructionInhibition of TAK1 phosphorylation (Thr184/187) mdpi.com

Suppression of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α, IL-4, IL-6, IL-13)

A primary consequence of the downregulation of NF-κB and MAPK signaling by this compound (PGG) is the potent suppression of pro-inflammatory cytokine production. These signaling molecules, such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), are central mediators of the inflammatory response. nih.gov

In various experimental models, PGG has demonstrated a broad capacity to inhibit the expression and release of these cytokines. For example, in human rheumatoid arthritis synovial fibroblasts stimulated with IL-1β, PGG significantly inhibited the production of IL-1β, TNF-α, and IL-6. mdpi.com Similarly, in activated BV-2 microglial cells, a model for neuroinflammation, PGG was found to decrease the expression of multiple pro-inflammatory cytokines. nih.govnih.gov Studies on colitis models have also shown that oral administration of PGG reduced levels of IL-1β, TNF-α, and IL-6 in the colon. nih.gov Conversely, PGG has been shown to increase the expression of the anti-inflammatory cytokine IL-10 in macrophages. nih.govpsu.edu While IL-4 and IL-13 are often associated with Type 2 (allergic) inflammation, the primary documented effect of PGG is on the potent Th1 pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. mdpi.comnih.gov The ability of PGG to curb the production of these key inflammatory mediators highlights its therapeutic potential for inflammatory diseases.

Table 3: Research Findings on PGG's Suppression of Pro-inflammatory Cytokines
Cell/Model SystemSuppressed CytokinesReference
Human Rheumatoid Arthritis Synovial FibroblastsIL-1β, TNF-α, IL-6, IL-8, RANTES, MCP-1 mdpi.com
LPS-stimulated Peritoneal MacrophagesIL-1β, TNF-α, IL-6 nih.gov
TNBS-induced Colitis in MiceIL-1β, TNF-α, IL-6 nih.gov
LPS/IFNγ-activated BV-2 Microglial CellsMCP-5, Pro-MMP-9 nih.gov

Mechanisms in Cancer Biology Research

Cell Cycle Arrest Induction (e.g., G1 arrest)

In the context of cancer biology, this compound (PGG) demonstrates anti-proliferative activity by inducing cell cycle arrest, particularly at the G1 phase. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The G1 phase is a critical checkpoint where the cell commits to division.

Studies across various cancer cell lines have shown that PGG treatment leads to an accumulation of cells in the G1 phase. ebi.ac.uk For instance, in prostate cancer cells (both androgen-dependent and -independent), PGG was found to induce not only S-phase arrest but also G1 arrest. nih.govresearchgate.net A key mechanism underlying this G1 arrest is the significant downregulation of cyclin D1. nih.govresearchgate.net Cyclin D1, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), is essential for progression through the G1 phase. By reducing cyclin D1 levels, PGG effectively halts the cell cycle. researchgate.net Interestingly, this G1 arrest appears to occur independently of the tumor suppressor p53 and does not consistently involve the induction of other CDK inhibitors like p21 or p27. nih.govresearchgate.net This suggests that PGG utilizes a distinct mechanism to halt cancer cell proliferation at a crucial checkpoint.

Table 4: Research Findings on PGG-Induced Cell Cycle Arrest
Cancer Cell LineObserved EffectKey Molecular MechanismReference
Prostate Cancer (DU145, LNCaP)S-phase and G1 arrestDownregulation of cyclin D1 nih.govresearchgate.net
Breast Cancer (MCF-7, MDA-MB-231)S-phase and G1 arrestDownregulation of cyclin D1; independent of p21, p27, and p53 nih.gov
Multiple Myeloma (MM)G1 phase arrestSuppression of MYC expression ebi.ac.uk
Hepatocellular Carcinoma (HepG2)G1 arrestActivation of caspase-3 cascade mdpi.com

Apoptosis Induction (e.g., Caspase-3, Caspase-6, Caspase-12 Activation; Modulation of p53 and Bcl-2)

Beyond halting proliferation, this compound (PGG) actively induces programmed cell death, or apoptosis, in cancer cells. This process is executed by a family of proteases called caspases. PGG has been shown to activate a cascade of these enzymes, involving both initiator caspases (like caspase-8 and -9) and effector caspases (like caspase-3, -6, and -7). mdpi.comresearchgate.net The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of critical cellular substrates and the morphological changes characteristic of dying cells. mdpi.comnih.gov

PGG triggers apoptosis through mechanisms that involve the modulation of key regulatory proteins. It influences the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization, a pivotal step in the intrinsic apoptotic pathway. Research shows PGG treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, ultimately leading to caspase activation. Furthermore, PGG can activate the tumor suppressor protein p53. mdpi.comnih.gov Activated p53 can transcriptionally upregulate pro-apoptotic genes, including Bax, further committing the cell to apoptosis. youtube.com PGG has also been linked to the activation of caspase-12, suggesting the involvement of endoplasmic reticulum (ER) stress in its apoptotic mechanism. mdpi.comresearchgate.net

Table 5: Research Findings on PGG-Induced Apoptosis
Cancer Cell LineActivated CaspasesModulated ProteinsReference
Cisplatin-Resistant Lung Cancer (A549/CR, H460/CR)Caspase-3, -7, -8, -9↑ p53, ↑ Bax, ↓ Bcl-2, ↓ Bcl-xL, ↓ survivin mdpi.comnih.gov
Chronic Myeloid Leukemia (K562)Caspase-3, -8, -9↓ Mcl-1, ↓ Bcl-2, ↓ Survivin, ↑ Bax researchgate.net
Prostate Cancer (PC-3)Caspase-mediated apoptosisSuppressed by autophagy nih.gov
Adipocytes (3T3-L1)Caspase-3, -6, -12Involvement of ER stress mdpi.com

Autophagy Induction

Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown and recycling. In cancer, autophagy can have a dual role, either promoting survival or contributing to cell death. This compound (PGG) has been identified as an inducer of autophagy in several cancer cell lines. nih.govpsu.edu

The induction of autophagy by PGG is characterized by the formation of autophagosomes and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.govresearchgate.net This process is often mediated by the protein Beclin-1, a key component of the autophagy initiation complex. nih.gov Research has shown that in some cancer cells, such as prostate cancer PC-3 cells, PGG-induced autophagy acts as a survival mechanism that can suppress caspase-mediated apoptosis. nih.gov However, in other contexts, PGG-induced autophagy is linked to a senescence-like growth arrest, suggesting it contributes to the compound's anti-cancer activity. tandfonline.comnih.gov Inhibition of this autophagic process can lead to a reduction in PGG-induced senescence and a subsequent increase in apoptosis. nih.govnih.gov This complex interplay reveals that PGG can modulate multiple cell fate pathways, with the ultimate outcome being cell-type dependent.

Table 6: Research Findings on PGG-Induced Autophagy
Cancer Cell LineObserved EffectKey Molecular Markers/MechanismsReference
Prostate Cancer (PC-3, TRAMP-C2)Induction of autophagy; suppression of apoptosisFormation of autophagosomes, LC3 lipidation, knockdown of Beclin-1 nih.gov
Multiple Cancer Cell LinesInduction of autophagy and senescence-like growth arrestAutophagy promotes senescence; inhibition of autophagy leads to apoptosis tandfonline.comnih.gov
Hepatocellular Carcinoma (HepG2) XenograftInduction of autophagy and senescence in vivoAssociated with activation of MAPK8/9/10 and ER stress nih.gov

Angiogenesis Inhibition

This compound (PGG) demonstrates significant anti-angiogenic properties through multiple molecular mechanisms. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov PGG interferes with this process by targeting key proteins and signaling pathways involved in endothelial cell proliferation, migration, and tube formation.

PGG has been identified as an inhibitor of Capillary Morphogenesis Gene 2 (CMG2), a transmembrane protein that binds to the extracellular matrix and is also known as a receptor for the anthrax toxin. nih.govnih.govacs.org High-affinity binders to CMG2 are known to inhibit angiogenesis and tumor growth. nih.govnih.gov PGG inhibits CMG2 with a submicromolar IC₅₀ value, and at similar concentrations, it also inhibits the migration of human dermal microvascular endothelial cells in vitro. nih.govnih.gov This suggests that a portion of the in vivo anti-tumor activity of PGG may be attributed to its anti-angiogenic effects mediated by the inhibition of CMG2. nih.gov Both oral and intraperitoneal administration of PGG has been shown to inhibit angiogenesis in a mouse corneal micropocket assay. nih.govnih.gov

Table 1: PGG Activity on CMG2 and Endothelial Cells

Target/ProcessEffect of PGGEffective ConcentrationSource
Capillary Morphogenesis Gene 2 (CMG2)InhibitionSubmicromolar IC₅₀ nih.govnih.gov
Human Dermal Microvascular Endothelial Cell MigrationInhibitionSubmicromolar nih.gov

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein in angiogenesis. nih.govresearchgate.net It exerts its effects by binding to its receptor tyrosine kinase, KDR/Flk-1 (also known as VEGFR-2), which is expressed on the surface of endothelial cells. nih.govsci-hub.se PGG has been shown to inhibit the binding of VEGF to the KDR/Flk-1 receptor. nih.govebi.ac.uk By blocking this critical interaction, PGG effectively prevents VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) and immortalized human microvascular endothelial cells. nih.govsci-hub.se This blockade also translates to an inhibition of VEGF-induced capillary-like tube formation by endothelial cells on Matrigel. nih.gov Notably, PGG's inhibitory effect on cell growth was specific to endothelial cells and did not affect the growth of HT1080 human fibrosarcoma or DU-145 human prostate carcinoma cells in the same study. nih.gov

In addition to blocking the VEGF receptor, PGG also acts on the expression of the ligand itself. Studies have shown that PGG treatment leads to a decreased expression of Vascular Endothelial Growth Factor A (VEGFA). scispace.com In immunohistochemical analyses of Lewis lung carcinoma tumors, PGG administration resulted in decreased expression of VEGF. scispace.com Furthermore, in bFGF-treated HUVECs, PGG significantly attenuated the expression of VEGF and reduced the secretion of VEGF in a concentration-dependent manner. scispace.com

Modulation of Specific Oncogenic and Tumor Suppressor Pathways

PGG's anticancer activities extend to the modulation of fundamental signaling pathways that govern cell cycle, apoptosis, and proliferation. It can activate tumor suppressor pathways while simultaneously inhibiting key oncogenic drivers.

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. PGG has been shown to modulate the p53 signaling pathway in various cancer cell types. In colon cancer cells, PGG induces the expression of p53 and its representative target gene, p21, which contributes to its anti-cancer effects. nih.gov Similarly, in human pancreatic cancer cells, PGG induces the phosphorylation of p53. tandfonline.com

In androgen-dependent human LNCaP prostate cancer cells, which express wild-type p53, the induction of apoptosis by PGG is largely mediated by the activation of p53. nih.gov In cisplatin-resistant non-small lung cancer cells, PGG activates p53 and checkpoint kinase 2 (CHK2), leading to DNA damage and apoptosis. nih.gov Knockdown of p53 in these cells reduced the ability of PGG to decrease cell viability. nih.gov Studies in hepatocellular carcinoma HepG2 cells also confirmed that PGG treatment significantly increased the expression of p53-related genes and proteins, indicating activation of the p53 signaling pathway to induce apoptosis. foodandnutritionresearch.net

Table 2: Effect of PGG on p53 Pathway in Different Cancer Cell Lines

Cancer TypeCell LineEffect on p53 PathwaySource
Colon CancerNot specifiedInduces p53 and p21 expression nih.gov
Prostate CancerLNCaPActivation of p53 mediates apoptosis nih.gov
Lung Cancer (Cisplatin-Resistant)A549/CR, H460/CRActivates p53 and CHK2 nih.gov
Hepatocellular CarcinomaHepG2Upregulates p53 gene and protein expression foodandnutritionresearch.net
Pancreatic CancerMia-PaCa-2Induces phosphorylation of p53 tandfonline.com

The MYC oncogene is frequently hyperactivated in various cancers, including multiple myeloma, where its inhibition can lead to cancer cell death. frontiersin.org PGG has been demonstrated to be an effective suppressor of MYC expression. frontiersin.orgnih.gov In multiple myeloma cell lines, PGG treatment decreased MYC expression at both the protein and mRNA levels. ebi.ac.ukfrontiersin.org This suppression of MYC was associated with changes in the expression of its target genes, such as p21, p27, and cyclin D2, ultimately leading to cell cycle arrest in the G1 phase and the induction of apoptosis. frontiersin.org The downregulation of MYC expression represents a novel anticancer mechanism for PGG and suggests a therapeutic rationale for its use in cancers where MYC is overexpressed. ebi.ac.uk

STAT3 Targeting

This compound (PGG) has been identified as a multi-targeting agent that can inhibit oncogenic signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. psu.edunih.gov In androgen-independent, p53-mutant DU145 human prostate cancer cells, which exhibit constitutively active STAT3, PGG induces caspase-mediated apoptosis. psu.edu This apoptotic effect is associated with the inhibition of STAT3 phosphorylation at the Tyr705 residue. psu.edu

The suppression of STAT3 activation leads to the downregulation of its downstream transcriptional targets, which are crucial for cell survival. psu.eduresearchgate.net Specifically, PGG treatment reduces the expression of the anti-apoptotic proteins Bcl-XL and Mcl-1. psu.edu Research has confirmed that the overexpression of Bcl-XL can attenuate the apoptosis induced by PGG. psu.edu Furthermore, in vivo studies using a DU145 xenograft model in athymic nude mice demonstrated that PGG significantly inhibited tumor growth, an effect correlated with the inhibition of phosphorylated STAT3 (pSTAT3) within the tumor tissue. psu.edunih.govresearchgate.net This highlights the inhibition of STAT3 signaling as a key mechanism of PGG's anti-cancer activity. nih.gov

Table 1: Effect of PGG on the STAT3 Pathway in DU145 Prostate Cancer Cells
Molecular TargetObserved EffectReference
STAT3 (Tyr705)Inhibition of phosphorylation psu.edu
Bcl-XLDownregulation of expression psu.edu
Mcl-1Downregulation of expression psu.edu
DU145 Xenograft TumorInhibition of pSTAT3 psu.edunih.gov
PI3K-Akt Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is another critical target modulated by this compound. In the context of cancer cells under hypoxic conditions, PGG has been shown to inhibit this key survival pathway. Research on LNCaP prostate cancer cells revealed that PGG reduces the expression of PI3K. researchgate.net

This reduction in PI3K leads to decreased phosphorylation of its downstream effectors, Akt and the mammalian target of rapamycin (B549165) (mTOR). researchgate.net The inhibition of the PI3K/Akt/mTOR axis is a significant mechanism contributing to PGG's effects on cancer cell signaling, particularly in suppressing responses to hypoxic stress. researchgate.net This modulation is directly linked to the compound's ability to inhibit the accumulation of hypoxia-inducible factor-1α (HIF-1α). researchgate.net In a different biological context, PGG has been reported to activate the PI3K/Akt pathway as part of a protective response to acute lung injury, indicating its modulatory effects are context-dependent. nih.gov

Ras Pathway Modulation

Information on the direct modulation of the Ras pathway by this compound is not available in the provided search results.

HIF-1 Pathway Modulation

This compound effectively suppresses the hypoxia-inducible factor-1 (HIF-1) pathway, which is crucial for tumor adaptation to low-oxygen environments. researchgate.net In LNCaP prostate cancer cells, PGG inhibits the hypoxia-induced accumulation of the HIF-1α protein subunit. researchgate.net The compound also curtails the transcriptional activation and mRNA expression of HIF-1α. researchgate.net

The functional consequence of HIF-1α inhibition is the reduced expression and secretion of its downstream target, vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. researchgate.netnih.gov PGG's ability to suppress HIF-1α accumulation is linked to its modulation of the PI3K/Akt/mTOR signaling pathway. researchgate.net By disrupting the HIF-1-VEGF axis, PGG demonstrates anti-angiogenic activity under hypoxic conditions, as evidenced by its ability to suppress capillary tube formation in human umbilical vein endothelial cells (HUVECs). researchgate.net

Downregulation of Skp2 Protein and Upregulation of FoxO1

A key mechanism of action for this compound involves the regulation of proteins that control cell cycle progression and tumor suppression. nih.gov Studies in MDA-MB-231 breast cancer cells have shown that the compound downregulates the F-box protein S-phase kinase-associated protein 2 (Skp2). nih.govmdpi.com Skp2 functions as an oncoprotein by targeting other proteins for degradation. nih.govnih.gov

One of the primary targets of Skp2 is the Forkhead box protein O1 (FoxO1), a known tumor suppressor. nih.govnih.gov By downregulating Skp2, PGG prevents the ubiquitylation and subsequent degradation of FoxO1. nih.govnih.gov Consequently, treatment with PGG leads to an increase in FoxO1 protein levels. nih.govmdpi.com This upregulation of the FoxO1 tumor suppressor contributes to the growth-inhibitory effects of PGG in breast cancer cells. nih.gov

Table 2: Effect of PGG on Skp2 and FoxO1 Protein Levels in MDA-MB-231 Cells
ProteinObserved EffectReference
Skp2Downregulation nih.govmdpi.com
FoxO1Upregulation / Increased Protein Levels nih.govmdpi.com
Inhibition of Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)

This compound is a potent inhibitor of glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. psu.edunih.govabcam.com PGG was identified as the most potent inhibitor of GAPDH among several candidates in a high-throughput enzymatic screening assay. psu.edu Kinetic analyses have characterized PGG as a reversible and competitive inhibitor of GAPDH. psu.edunih.gov

The inhibitory action of PGG is competitive with respect to both NAD+ and inorganic phosphate (B84403) (Pi). nih.gov Structural modeling and hydrogen-deuterium exchange mass spectrometry analysis suggest that PGG likely binds to the center pocket of the GAPDH tetramer, disrupting the binding of NAD+ and Pi and causing a distal conformational change. researchgate.net This mechanism contrasts with other inhibitors that function via covalent binding to the catalytic cysteine residue. psu.edunih.gov The inhibition of GAPDH by PGG disrupts aerobic glycolysis, a metabolic hallmark of cancer cells. psu.eduabcam.com

Table 3: Inhibition Constants for PGG against GAPDH
ParameterValueReference
IC₅₀6.7 ± 0.98 μM psu.edu
Kᵢ0.5 μM psu.edunih.gov
GSK3β/β-catenin Pathway Involvement

Evidence suggests that this compound can modulate the β-catenin signaling pathway, which is critical in cell proliferation and tumorigenesis. In nasopharyngeal cancer cells (CNE1 and CNE2), PGG treatment has been found to downregulate the expression of β-catenin. The canonical Wnt/β-catenin pathway activity is often regulated by Glycogen Synthase Kinase 3β (GSK3β), which phosphorylates β-catenin, marking it for degradation. mdpi.com While direct modulation of GSK3β by PGG is not detailed, its effect on β-catenin levels points to an interaction with this pathway. In a related study, a similar compound, 1,2,3,6-Tetra-O-galloyl-β-D-glucopyranose, was shown to facilitate the degradation of β-catenin even when GSK3β was pharmacologically inhibited, suggesting a mechanism that may enhance β-catenin turnover independently of direct GSK3β activation. abcam.com

BCL2 Like 1 (BCL2L1) Modulation

This compound (PGG) has been shown to modulate the expression of BCL2 Like 1 (BCL2L1), a key regulator of apoptosis. The BCL2L1 gene encodes the protein Bcl-xL, which is a potent inhibitor of cell death. atlasgeneticsoncology.orgwikipedia.orgsinobiological.com Research conducted on cisplatin-resistant non-small cell lung cancer cell lines (A549/CR and H460/CR) demonstrated that treatment with PGG led to a decreased expression of the anti-apoptotic protein Bcl-xL. nih.govnih.gov This attenuation of Bcl-xL is part of the broader pro-apoptotic effect of PGG, which also includes the cleavage of caspases and PARP, and the enhancement of pro-apoptotic proteins like BAX. nih.govnih.gov By reducing the levels of Bcl-xL, PGG helps to shift the cellular balance towards apoptosis, thereby contributing to its anti-cancer effects.

Table 1: Effect of PGG on BCL2L1/Bcl-xL Expression

Cell LineTreatmentObserved EffectReference
A549/CR (Cisplatin-Resistant Non-Small Cell Lung Cancer)PGGDecreased expression of Bcl-xL nih.govnih.gov
H460/CR (Cisplatin-Resistant Non-Small Cell Lung Cancer)PGGDecreased expression of Bcl-xL nih.govnih.gov

Effects on Tumor Metabolism (e.g., Pyruvate (B1213749) Metabolism, Glycolysis/Gluconeogenesis)

PGG has been found to exert significant effects on tumor metabolism by altering the expression of genes crucial for metabolic pathways such as pyruvate metabolism and glycolysis/gluconeogenesis. A study utilizing microarray analysis on MDA-MB-231 breast cancer cells revealed that PGG treatment resulted in a notable down-regulation of several key metabolic genes. nih.gov

Specifically, the expression of genes associated with pyruvate metabolism and glycolysis/gluconeogenesis was significantly reduced. These genes include:

PC (Pyruvate Carboxylase)

ACSS2 (Acyl-CoA Synthetase Short Chain Family Member 2)

ACACA (Acetyl-CoA Carboxylase Alpha)

ACYP2 (Acylphosphatase 2)

ALDH3B1 (Aldehyde Dehydrogenase 3 Family Member B1)

FBP1 (Fructose-Bisphosphatase 1)

The down-regulation of these genes at the mRNA level was confirmed by real-time RT-PCR. nih.gov These findings indicate that PGG can disrupt the metabolic machinery that cancer cells rely on for rapid proliferation, suggesting that targeting cancer metabolism is a key aspect of its anti-tumor activity. nih.gov

Table 2: Genes Modulated by PGG in Tumor Metabolism

GeneMetabolic PathwayEffect of PGG TreatmentCell LineReference
PCPyruvate Metabolism, GluconeogenesisDown-regulationMDA-MB-231 nih.gov
ACSS2Pyruvate MetabolismDown-regulationMDA-MB-231 nih.gov
ACACAPyruvate MetabolismDown-regulationMDA-MB-231 nih.gov
ACYP2Glycolysis/GluconeogenesisDown-regulationMDA-MB-231 nih.gov
ALDH3B1Glycolysis/GluconeogenesisDown-regulationMDA-MB-231 nih.gov
FBP1Glycolysis/GluconeogenesisDown-regulationMDA-MB-231 nih.gov

Neuroprotective Mechanisms

Inhibition of Amyloid β (Aβ) and Tau Aggregation

A significant aspect of PGG's neuroprotective potential lies in its ability to inhibit the aggregation of key proteins implicated in Alzheimer's disease: amyloid β (Aβ) and tau. In vitro studies have demonstrated that PGG is a potent inhibitor of both Aβ₁₋₄₀ and Aβ₁₋₄₂ aggregation. It interacts strongly with these peptides, particularly at their N-terminal metal-binding regions, thereby suppressing the formation of neurotoxic oligomers and fibrils. This interaction effectively remodels the Aβ assembly process, preventing the creation of harmful protein aggregates.

In addition to its effects on Aβ, PGG has also been shown to possess potent anti-aggregation effects on tau proteins. The accumulation and aggregation of hyperphosphorylated tau into neurofibrillary tangles is another pathological hallmark of Alzheimer's disease, and PGG's ability to interfere with this process further underscores its therapeutic potential.

Modulation of Cholinergic Neurotransmission

PGG contributes to neuroprotection by modulating cholinergic neurotransmission, a system crucial for memory and learning that is significantly impaired in Alzheimer's disease. Research has identified PGG as a cholinesterase inhibitor. A study on compounds from Terminalia chebula fruits found that PGG exhibits significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The IC₅₀ values were determined to be 29.9 ± 0.3 µM for AChE and 27.6 ± 0.2 µM for BChE. researchgate.net By inhibiting these enzymes, PGG can increase the synaptic levels of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling which is deficient in Alzheimer's patients. researchgate.net

Table 3: Cholinesterase Inhibitory Activity of PGG

EnzymeIC₅₀ Value (µM)Reference
Acetylcholinesterase (AChE)29.9 ± 0.3 researchgate.net
Butyrylcholinesterase (BChE)27.6 ± 0.2 researchgate.net

Reduction of Metal Ion Accumulation

The dysregulation and accumulation of metal ions, such as copper, zinc, and iron, are known to contribute to the pathology of Alzheimer's disease by promoting Aβ aggregation and oxidative stress. PGG has demonstrated the capacity to reduce this metal ion accumulation. Its mechanism involves binding to the N-terminal metal-binding region of the Aβ peptide. This interaction not only interferes with Aβ aggregation but also likely chelates metal ions, preventing them from participating in redox reactions that generate harmful free radicals. This metal-binding ability is a key component of its multifaceted neuroprotective profile.

Attenuation of Neuroinflammation (e.g., in BV-2 Microglial Cells)

Chronic neuroinflammation, driven by the over-activation of microglial cells, is a critical factor in the progression of neurodegenerative diseases. PGG has shown potent anti-inflammatory effects in activated BV-2 microglial cells, a widely used model for studying brain inflammation.

In studies using LPS/IFNγ-activated BV-2 cells, PGG was found to significantly decrease the release of pro-inflammatory cytokines. Specifically, cytokine antibody arrays and subsequent ELISA validation showed that PGG reduced the expression of monocyte chemotactic protein-5 (MCP-5) by 8-fold and pro-matrix metalloproteinase 9 (Pro MMP-9) by 10-fold. Both of these mediators are upregulated during inflammatory processes and are implicated in brain injury and neurodegeneration.

Furthermore, PGG's anti-inflammatory action involves the modulation of key signaling pathways. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the transcriptional regulation of pro-inflammatory genes. By suppressing these pathways, PGG effectively attenuates the inflammatory response in microglial cells, thereby protecting neurons from inflammatory damage.

Immunomodulatory Mechanisms

This compound (PGG) has demonstrated significant immunomodulatory effects, influencing both allergic reactions and the broader immune response. These effects are mediated through various mechanisms, including the suppression of antibody production involved in allergies, the enhancement of regulatory immune cells, and the protection of immune cells from damage.

Research has shown that PGG can effectively inhibit the production of Immunoglobulin E (IgE), a key antibody involved in allergic responses. nih.gov In a study involving ovalbumin (OVA)-sensitized mice, oral administration of PGG resulted in a notable decrease in the serum levels of both total and OVA-specific IgE. nih.gov This suggests that PGG can interfere with the signaling pathways that lead to the production of IgE, which is a critical step in the development of allergic reactions. nih.govnih.gov The suppression of IgE is a significant finding, as this immunoglobulin isotype is central to the pathogenesis of allergic diseases like asthma and allergic rhinitis. allergolyon.fr

Effect of PGG on IgE Levels in OVA-Sensitized Mice
Measurement Outcome
Total IgE in serumDecreased
OVA-specific IgE in serumDecreased

This table summarizes the observed effects of PGG administration on Immunoglobulin E (IgE) levels in an animal model of allergy.

A key aspect of PGG's immunomodulatory activity is its ability to increase the population of T regulatory (Treg) cells. nih.gov These specialized immune cells are crucial for maintaining immune tolerance and preventing autoimmune diseases. mdpi.com In studies with OVA-sensitized mice, PGG administration led to an increase in Treg cells in both the mesenteric lymph nodes and the spleen. nih.gov

Furthermore, PGG was found to elevate the serum levels of several factors known to induce the development of Treg cells. nih.gov These include Interleukin-2 (IL-2), Interleukin-10 (IL-10), and Platelet Factor-4. nih.gov The increase in these inducing factors likely contributes to the observed expansion of the Treg cell population. nih.gov This dual action of directly increasing Treg cells and their inducing factors suggests a potent mechanism by which PGG can modulate the immune system towards a more regulated and less inflammatory state. nih.gov

Impact of PGG on T Regulatory Cells and Associated Factors
Parameter Observation
T regulatory (Treg) cell population in mesenteric lymph nodesIncreased
T regulatory (Treg) cell population in spleenIncreased
Serum Interleukin-2 (IL-2) levelsIncreased
Serum Interleukin-10 (IL-10) levelsIncreased
Serum Platelet Factor-4 levelsIncreased

This interactive table details the effects of PGG on the population of T regulatory cells and the levels of their inducing factors in serum.

PGG exhibits a protective effect on immune cells, specifically splenocytes, which are a diverse population of immune cells located in the spleen. nih.gov In a study investigating the effects of PGG on splenocytes exposed to gamma-ray irradiation, it was found that PGG treatment significantly enhanced the proliferation of these cells compared to untreated irradiated cells. nih.gov

Moreover, pre-treatment with PGG protected splenocytes from the lethal effects of irradiation and reduced DNA damage. nih.gov The compound also decreased radiation-induced apoptosis (programmed cell death) in these immune cells. nih.gov This cytoprotective effect is associated with a lower concentration of the pro-apoptotic protein p53 and an increased level of the anti-apoptotic protein Bcl-2 in the PGG-treated cells. nih.gov These findings indicate that PGG can safeguard immune cells from damage, which is crucial for maintaining a healthy immune system. nih.gov

Anti-Adipogenesis Mechanisms

PGG has been shown to interfere with the process of adipogenesis, the formation of fat cells, through mechanisms that disrupt the lifecycle of these cells and promote their death.

PGG actively promotes cell death, primarily through apoptosis, in preadipocytes. tmu.edu.twnih.gov This effect on cell viability is a key mechanism in its anti-adipogenic action. tmu.edu.tw In vitro studies using 3T3-L1 preadipocytes have demonstrated that PGG inhibits their differentiation into mature adipocytes. qu.edu.qa This inhibition of differentiation consequently prevents the accumulation of triglycerides, which are the main components of fat stored in adipocytes. qu.edu.qa The α-isomer of PGG, in particular, has been shown to suppress the expression of key adipogenic factors such as PPARγ and C/EBPα. qu.edu.qa

Effects of PGG on Preadipocyte Viability and Differentiation
Mechanism Outcome
Cell ViabilityReduced in preadipocytes and differentiating cells tmu.edu.tw
Cell Death PathwayInduces apoptosis tmu.edu.twnih.gov
Preadipocyte DifferentiationInhibited qu.edu.qa
Triglyceride AccumulationInhibited qu.edu.qa

This interactive table summarizes the mechanisms by which PGG affects the lifecycle and maturation of preadipocytes.

Anti-Aging Mechanisms

This compound (PGG) has demonstrated potential anti-aging effects through various molecular mechanisms. researchgate.net This natural polyphenolic compound is found in a variety of medicinal plants and has been studied for its influence on skin health and aging processes. researchgate.netnih.gov Its activities include protecting against the degradation of essential components of the skin's extracellular matrix and promoting the synthesis of collagen. scispace.comnih.gov

Elastin (B1584352) is a key protein that provides elasticity to the skin, and its degradation by the enzyme elastase contributes to the aging process and the formation of sagging skin. scispace.com Hyaluronidase (B3051955) is an enzyme that breaks down hyaluronic acid, a crucial component for skin hydration and tissue repair. scispace.com The inhibition of these enzymes is a key strategy in preventing skin aging. scispace.com

Research has shown that PGG, isolated from the fruit of Terminalia chebula, exhibits significant inhibitory activity against both elastase and hyaluronidase. scispace.comnih.gov In one study, PGG displayed an IC50 value of 57 µg/mL for elastase inhibition and 0.86 mg/mL for hyaluronidase inhibition. researchgate.netscispace.comnih.gov This dual inhibitory action suggests that PGG can help maintain the skin's elasticity and integrity by preventing the breakdown of both elastin and hyaluronic acid. scispace.com

EnzymeInhibitory Activity (IC50)Source
Elastase57 µg/mL scispace.com, nih.gov, researchgate.net
Hyaluronidase0.86 mg/mL scispace.com, nih.gov, researchgate.net

Collagen is a fundamental structural protein in the skin and connective tissues, providing strength and support. scispace.com With age, collagen production decreases, leading to wrinkles and loss of skin firmness. PGG has been found to stimulate the expression of type II collagen. scispace.comnih.gov Treatment of rabbit articular chondrocytes with PGG resulted in a significant induction of type II collagen expression. researchgate.netscispace.comnih.gov This finding suggests that PGG may not only protect existing components of the extracellular matrix but also actively promote the synthesis of new collagen, potentially aiding in the maintenance of youthful skin and healthy joints. nih.gov

Antiviral Mechanisms

PGG has emerged as a broad-spectrum antiviral agent, exhibiting inhibitory effects against various viruses, including coronaviruses. nih.gov Its mechanisms of action involve targeting key viral enzymes necessary for replication and interfering with the virus's ability to enter and infect host cells. nih.govnih.govnih.gov

PGG has been identified as an inhibitor of crucial enzymes required for the replication of SARS-CoV-2, the virus responsible for COVID-19. nih.govreddit.com The main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp) are essential non-structural proteins for viral proliferation. nih.govnih.gov Studies have shown that PGG can effectively inhibit both Mpro and RdRp of SARS-CoV-2, thereby disrupting the viral replication cycle. nih.gov This dual-targeting capability makes PGG a subject of interest in the development of broad-spectrum anticoronaviral therapies. nih.gov

Beyond inhibiting viral enzymes, PGG also prevents the initial stages of viral infection by blocking the entry of the virus into host cells. nih.govnih.gov For SARS-CoV-2, infection begins with the binding of the viral spike (S) protein's receptor-binding domain (RBD) to the human angiotensin-converting enzyme 2 (hACE2) receptor on host cells. nih.govfrontiersin.org

Research has demonstrated that PGG can block this critical interaction. nih.govnih.gov It has been shown to inhibit the binding of the SARS-CoV-2 spike trimer to the hACE2 receptor with an IC50 of 22 ± 2 µM and the ACE2:spike RBD binding with an IC50 of 27 ± 3 µM. nih.govnih.gov Furthermore, PGG inhibited the infectivity of a SARS-CoV-2-Spike pseudotyped lentivirus in a cell line with an IC50 of 20 ± 2 µM, confirming its ability to neutralize viral entry. nih.govnih.gov Studies have also indicated that PGG dose-dependently inhibits MERS-CoV infection with an IC50 value of 3.466 ± 0.231 μM and shows similar inhibitory effects against SARS-CoV, highlighting its potential as a broad-spectrum inhibitor for coronaviruses. nih.gov

Virus/TargetMechanism of ActionIC50 ValueSource
SARS-CoV-2 Spike Trimer : hACE2 BindingInhibition of viral entry22 ± 2 µM nih.gov, nih.gov
SARS-CoV-2 Spike RBD : hACE2 BindingInhibition of viral entry27 ± 3 µM nih.gov, nih.gov
SARS-CoV-2 Spike Pseudotyped LentivirusInhibition of infectivity20 ± 2 µM nih.gov, nih.gov
MERS-CoVInhibition of infection3.466 ± 0.231 μM nih.gov
SARS-CoVInhibition of infectionNot specified nih.gov

Antibacterial Mechanisms

PGG demonstrates notable antibacterial properties, particularly in its ability to inhibit the formation of biofilms, which are communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics. nih.govasm.org

Research has shown that PGG can prevent biofilm formation by Staphylococcus aureus on various surfaces, including polystyrene and polycarbonate. nih.govresearchgate.net At a concentration of 6.25 µM, PGG effectively prevents biofilm formation without inhibiting the growth of the bacteria, suggesting a specific anti-biofilm mechanism rather than general toxicity. nih.govasm.org The concentration of PGG that inhibits 50% of biofilm formation (IB50) was found to be 3.6 µM. nih.gov The mechanism behind this activity involves the inhibition of the initial attachment of the bacteria to surfaces and interference with the synthesis of polysaccharide intercellular adhesin, a key component of the biofilm matrix. nih.gov Studies have also indicated a high activity of PGG against the quality control strain of Pseudomonas aeruginosa. researchgate.net

Inhibition of Bacterial Adherence and Polysaccharide Intercellular Adhesin Synthesis

The mechanism by which this compound inhibits biofilm formation involves targeting the initial critical steps of bacterial attachment and the synthesis of the extracellular matrix. nih.govnih.gov Biochemical analyses and scanning electron microscopy have revealed that PGG directly inhibits the initial attachment of S. aureus to solid surfaces. nih.gov This prevention of adherence is a key factor in disrupting the biofilm life cycle before it can be established. nih.gov

Furthermore, PGG has been shown to inhibit the synthesis of Polysaccharide Intercellular Adhesin (PIA). nih.govnih.gov PIA is a crucial component of the extracellular polysaccharide substance in S. aureus biofilms, acting as a molecular glue that facilitates cell-to-cell adhesion and the structural integrity of the biofilm. nih.gov By suppressing the synthesis of this adhesin, PGG undermines the ability of the bacterial cells to aggregate and form a mature, robust biofilm structure. nih.govnih.gov This dual action of inhibiting both initial adherence and PIA synthesis explains the compound's effectiveness as a biofilm inhibitor. nih.gov

Other Investigated Molecular Interactions

Protein Binding Affinity (e.g., Human Salivary α-amylase)

While this compound is known to interact with various proteins, specific quantitative data on its binding affinity for human salivary α-amylase is not extensively detailed in the reviewed literature. However, the characteristics of human salivary α-amylase as a potential binding target can be described.

Human salivary α-amylase is a key enzyme in the oral cavity, responsible for the initial digestion of starch. virginia.edu It is a single-chain polypeptide of 496 amino acids and functions as a monomeric calcium-binding protein. The structure contains several aromatic residues, such as Trp58, Trp59, and Tyr151, which are located at the active site and play a crucial role in substrate binding and catalysis. Polyphenolic compounds, like PGG, are known to interact with proteins, often through hydrogen bonding and hydrophobic interactions with residues such as these. Given PGG's structure with multiple galloyl groups, it possesses numerous hydroxyl groups capable of forming hydrogen bonds, making interactions with protein active sites plausible.

Properties of Human Salivary α-amylase
PropertyDescriptionReference
Enzyme ClassGlycoside hydrolase virginia.edu
StructureSingle polypeptide chain (496 amino acids), monomeric
CofactorCalcium ion (Ca²⁺) virginia.edu
Key Active Site ResiduesAromatic residues (Trp58, Trp59, Tyr151)

Modulation of Insulin (B600854) Receptor Activity

This compound acts as an insulin mimetic by directly interacting with and modulating the activity of the insulin receptor (IR). Studies have shown that both the alpha and beta anomers of PGG possess this activity, with the alpha anomer being more potent.

Receptor binding studies indicate that PGG binds to the insulin receptor, potentially at a site on the α-subunit. This binding event triggers a conformational change that activates the receptor's intrinsic tyrosine kinase activity, leading to the autophosphorylation of the IR's β-subunits. caymanchem.com This is a critical first step in the insulin signaling cascade. Following receptor activation, PGG induces the phosphorylation of downstream target proteins, notably Insulin Receptor Substrate-1 (IRS-1). caymanchem.com The activation of the IR and phosphorylation of IRS-1 subsequently stimulate the PI 3-kinase pathway, which culminates in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. Inhibitors that block insulin-mediated glucose transport have been shown to also abolish the glucose transport activated by PGG, confirming its action through the insulin receptor pathway.

Vasorelaxant Properties via Nitric Oxide/cGMP Signaling

This compound has been shown to exhibit vasorelaxant properties. nih.gov In vitro studies have demonstrated that PGG can induce an endothelium-dependent vasodilatory effect. nih.gov This dependence on the endothelium, the inner lining of blood vessels, strongly suggests the involvement of endothelium-derived relaxing factors, the most prominent of which is nitric oxide (NO).

The general mechanism for NO-mediated vasorelaxation involves the synthesis of NO in endothelial cells by the enzyme nitric oxide synthase (eNOS). aging-us.com NO, being a diffusible gas, then travels to the adjacent vascular smooth muscle cells. plos.org There, it binds to and activates the enzyme soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). aging-us.complos.org Elevated levels of the second messenger cGMP then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates several downstream targets that lead to a decrease in intracellular calcium levels and ultimately cause smooth muscle relaxation and vasodilation. aging-us.com The observed endothelium-dependent vasodilation by PGG aligns with the activation of this NO/cGMP signaling pathway. nih.gov

Biological Activities and Research Applications of 1,2,3,4,6 Penta O Galloyl Beta D Glucopyranose Excluding Human Clinical Data

Research in Cancer Models

Breast Cancer Research (e.g., MDA-MB-231 and BT474 cell lines)

1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose (PGG) has been investigated for its potential anti-cancer properties in breast cancer models. In studies involving the MDA-MB-231 human breast cancer cell line, PGG has demonstrated cytotoxic effects. nih.gov The viability of MDA-MB-231 cells was observed to decrease in a concentration-dependent manner when exposed to PGG. nih.gov At a concentration of 40 μM, cell viability was maintained at approximately 70% after 24 hours of exposure. nih.gov

Further research into the molecular mechanisms of PGG in MDA-MB-231 cells has revealed its impact on cancer metabolism. nih.govnih.gov Microarray analysis has shown that PGG treatment leads to a significant downregulation of genes involved in key metabolic pathways, including pyruvate (B1213749) metabolism, glycolysis/gluconeogenesis, and tyrosine metabolism. nih.gov Specifically, genes such as PC, ACSS2, ACACA, ACYP2, ALDH3B1, FBP1, PRMT2, and COMT were found to be downregulated at the mRNA level. nih.gov These findings suggest that PGG may exert its anticancer effects in breast cancer cells by targeting their metabolic processes. nih.govscispace.com

Cell LineKey Findings
MDA-MB-231- PGG exhibits concentration-dependent cytotoxicity. nih.gov- Downregulates genes involved in pyruvate metabolism, glycolysis/gluconeogenesis, and tyrosine metabolism. nih.gov

Gastric Cancer Research (e.g., SGC7901 cells)

In the context of gastric cancer, research has focused on the effects of PGG on the SGC7901 cell line. nih.gov Studies have shown that PGG can inhibit the proliferation of these cells. nih.gov Furthermore, PGG has been observed to induce cell cycle arrest and apoptosis in gastric cancer cells. nih.gov

The pro-apoptotic effects of PGG on SGC7901 cells are concentration-dependent. nih.gov Treatment with PGG for 48 hours resulted in a significant increase in the proportion of apoptotic cells. nih.gov For instance, at a concentration of 200 μg/ml, the early apoptosis rate was 9.91%, and the late apoptosis rate was 39.07%. nih.gov This induction of apoptosis is linked to an increase in the intracellular concentration of free Ca2+. nih.gov Additionally, PGG treatment has been shown to affect the mitochondrial membrane potential in SGC7901 cells. nih.gov The underlying mechanism for these effects appears to involve the modulation of the p53 signaling pathway. nih.gov

Cell LineKey Findings
SGC7901- Inhibits cell proliferation. nih.gov- Induces cell cycle arrest and apoptosis. nih.gov- Increases intracellular Ca2+ concentration. nih.gov- Affects mitochondrial membrane potential. nih.gov- Modulates the p53 signaling pathway. nih.gov

Hepatocellular Carcinoma Research (e.g., HepG2, Huh7 cells)

The potential of PGG as an anti-cancer agent has also been explored in hepatocellular carcinoma (HCC) cell lines, including HepG2 and Huh7. In HepG2 cells, PGG has been found to significantly inhibit cell survival and promote apoptosis. nih.govnih.govfoodandnutritionresearch.netbohrium.com This is accompanied by a decrease in mitochondrial membrane potential and intracellular Ca2+ concentration. nih.govfoodandnutritionresearch.netbohrium.com The mechanism of action in HepG2 cells is believed to be through the activation of the p53 signaling pathway, leading to an upregulation of P53 gene and protein expression, as well as increased expression of CASP3. nih.govbohrium.com

In Huh7 cells, PGG has been shown to suppress cell proliferation in a dose-dependent manner. nih.gov Research has indicated that PGG induces the expression of glycine (B1666218) N-methyltransferase (GNMT), which contributes to its antiproliferative effect. nih.gov This induction of GNMT is achieved through the proteasome-independent downregulation of MYC. ebi.ac.uk

Cell LineKey Findings
HepG2- Significantly inhibits cell survival. nih.govnih.gov- Promotes apoptosis. nih.govnih.gov- Decreases mitochondrial membrane potential and intracellular Ca2+ concentration. nih.gov- Activates the p53 signaling pathway. nih.govbohrium.com
Huh7- Suppresses cell proliferation in a dose-dependent manner. nih.gov- Induces the expression of GNMT. nih.gov- Downregulates MYC expression. ebi.ac.uk

Prostate Cancer Research

PGG has demonstrated various biological activities in prostate cancer cell lines. It has been shown to induce caspase-mediated apoptosis in both androgen-dependent (LNCaP) and androgen-independent (DU145) human prostate cancer cells. nih.govnih.govoup.com In LNCaP cells, which have wild-type p53, the induction of apoptosis by PGG is largely mediated by the activation of p53. nih.govresearchgate.net

In addition to inducing apoptosis, PGG also affects the cell cycle of prostate cancer cells. It has been found to induce both S-phase and G1-phase arrests. nih.govnih.govoup.com The S-phase arrest is likely due to the inhibition of DNA replicative synthesis, while the G1-phase arrest is associated with the downregulation of cyclin D1. nih.govoup.com Furthermore, PGG has been shown to inhibit the STAT3 oncogenic signaling pathway in prostate cancer cells. nih.gov It also demonstrates an ability to inhibit rat liver microsomal 5α-reductase activity, which is involved in the conversion of testosterone (B1683101) to the more potent dihydrotestosterone. aacrjournals.org

Cell Line(s)Key Findings
LNCaP, DU145- Induces caspase-mediated apoptosis. nih.govnih.govoup.com- Induces S-phase and G1-phase cell cycle arrests. nih.govnih.govoup.com- Inhibits STAT3 signaling. nih.gov- P53 activation is key for apoptosis in LNCaP cells. nih.govresearchgate.net- Downregulates cyclin D1, contributing to G1 arrest. nih.govoup.com- Inhibits 5α-reductase activity. aacrjournals.org

Leukemia Research (e.g., Jurkat T cells)

Research on the effects of PGG in leukemia has included studies on Jurkat T cells, an immortalized line of human T lymphocytes used to study acute T-cell leukemia. wikipedia.org In leukemia cells, PGG has been shown to induce apoptosis through the activation of caspase-3. scispace.com

Cell LineKey Findings
Jurkat T cells- Induces apoptosis. scispace.com- Activates caspase-3. scispace.com

Head and Neck Carcinoma

In the field of head and neck carcinoma, PGG has been investigated for its anti-cancer and anti-metastasis activities. mdpi.com Specifically, in head and neck squamous cell carcinoma (HNSCC), PGG has been shown to inhibit the growth of CAL27 and FaDu cell lines. nih.govmdpi.com The IC50 values for PGG in CAL27 and FaDu cells were determined to be 23.7 ± 2.3 and 29 ± 5.3 µg/mL, respectively. mdpi.com PGG was also found to decrease the invasiveness of Cal 27 cells. researchgate.net

Cell Line(s)Key Findings
CAL27, FaDu- Inhibits cell proliferation. nih.govmdpi.com- IC50 of 23.7 ± 2.3 µg/mL in CAL27 cells. mdpi.com- IC50 of 29 ± 5.3 µg/mL in FaDu cells. mdpi.com- Decreases invasiveness of Cal 27 cells. researchgate.net

Research in Neurodegenerative Disorders

This compound (β-PGG) has emerged as a compound of significant interest in preclinical research on Alzheimer's disease (AD) due to its multifaceted neuroprotective properties. tandfonline.comresearchgate.netnih.gov Research using in vitro and in vivo models has demonstrated its potential to target several key pathological hallmarks of AD, including neuroinflammation, oxidative stress, and the aggregation of amyloid-β (Aβ) and tau proteins. tandfonline.comresearchgate.netnih.gov

Anti-inflammatory and Antioxidant Effects: Experimental studies indicate that β-PGG can suppress the release of pro-inflammatory mediators. tandfonline.comnih.gov It has been shown to inhibit signaling pathways critical to AD progression, such as the NF-κB and MAPK pathways. tandfonline.comnih.gov In activated BV-2 microglial cells, a model for brain inflammation, PGG significantly decreased the expression of pro-inflammatory cytokines like monocyte chemotactic protein-5 (MCP-5) and pro-matrix metalloproteinase 9 (Pro MMP-9). nih.govnih.gov Furthermore, β-PGG exhibits potent antioxidant activity by scavenging free radicals, enhancing the function of antioxidant enzymes, and preventing lipid peroxidation, all of which are well-documented phenomena in AD. tandfonline.comnih.gov

Inhibition of Amyloid-β and Tau Aggregation: A primary focus of PGG research in AD models is its ability to interfere with the aggregation of Aβ peptides, a central event in the formation of senile plaques. nih.gov PGG has been shown to inhibit the formation of both Aβ oligomers and fibrils for the Aβ1-40 and Aβ1-42 alloforms. tandfonline.comnih.gov The mechanism for this involves PGG binding to the N-terminal metal-binding region of the Aβ protein, which remodels the early stages of oligomerization and promotes the formation of non-toxic oligomer types. nih.gov In vivo studies using transgenic mice have confirmed that PGG can reduce the accumulation of Aβ in brain tissue and disassemble pre-formed Aβ fibrils. nih.govresearchgate.net It also shows the potential to inhibit the aggregation of tau protein, the main component of neurofibrillary tangles. tandfonline.com

Modulation of Metal Ions and Cholinergic Neurotransmission: The dysregulation of metal ions is implicated in AD pathology, and β-PGG has demonstrated a capacity to counteract the accumulation of these ions. tandfonline.comnih.gov Additionally, in vitro studies suggest that β-PGG can modulate cholinergic neurotransmission, which is a foundational approach for managing AD symptoms. tandfonline.com Through these diverse mechanisms, PGG shows promise in targeting the major hallmarks of AD in preclinical models. researchgate.net

Table 1: Effects of β-PGG in Alzheimer's Disease Models This table is interactive. You can sort and filter the data.

Pathological Hallmark Observed Effect of β-PGG Mechanism of Action Model System References
Neuroinflammation Suppression of pro-inflammatory mediators Inhibition of NF-κB and MAPK signaling pathways In vitro (BV-2 microglial cells) tandfonline.com, nih.gov, nih.gov, nih.gov
Oxidative Stress Scavenging of free radicals, enhanced antioxidant enzyme function Direct antioxidant activity In vitro tandfonline.com, nih.gov
Amyloid-β Aggregation Inhibition of oligomer and fibril formation; disassembly of pre-formed fibrils Binds to Aβ N-terminal region, remodeling oligomerization In vitro, in vivo (transgenic mice) tandfonline.com, nih.gov, nih.gov, researchgate.net
Tau Aggregation Inhibition of aggregation Not fully elucidated In vitro tandfonline.com

Research in Metabolic Disorders

PGG has been investigated for its potential therapeutic effects on metabolic disorders, including obesity and diabetes, primarily in animal models. mdpi.comnih.govnih.gov In studies using mice with diet-induced obesity, administration of β-PGG was found to attenuate several key features of the metabolic syndrome. mdpi.comnih.gov

In these models, β-PGG treatment reduced body weight gain, lessened the shortening of the colon, and improved conditions of hyperlipidemia. mdpi.comnih.gov It also decreased fat cell and islet hypertrophy. mdpi.com A significant effect was observed in the liver, where PGG treatment ameliorated hepatic steatosis (fatty liver) and leukocyte infiltration in a dose-dependent manner. mdpi.comnih.gov This was accompanied by the reversal of alterations in the expression of genes involved in lipid metabolism. nih.govresearchgate.net Research suggests that PGG's anti-obesity effects may stem from its ability to interrupt the early lifecycle of adipocytes (fat cells), where it appears to induce apoptosis. mdpi.comnih.gov

In the context of diabetes, PGG has shown anti-diabetic activity. nih.govnih.gov The α-anomer of PGG (α-PGG) has been found to reduce blood levels of glucose, triglycerides, and insulin (B600854) in both healthy and diabetic mice. nih.gov However, another study focusing on pancreatic beta-cells found that α-PGG and a synthetic derivative could reduce glucose-stimulated insulin secretion (GSIS) in a concentration-dependent manner. nih.govresearchgate.net This effect was attributed to a reduction in glucose uptake by the beta-cells, possibly through the inhibition of the Glut2 glucose transporter, which leads to lower intracellular ATP levels. nih.gov

Table 5: Summary of PGG Research in Metabolic Disorder Models This table is interactive. You can sort and filter the data.

Disorder Model Key Findings Proposed Mechanism References
Diet-Induced Obesity (Mice) Attenuated body weight gain; Reduced hepatic steatosis and hyperlipidemia; Improved glucose intolerance. Interrupts adipocyte lifecycle, induces apoptosis; Modulates expression of lipid metabolism genes. mdpi.com, nih.gov, nih.gov, researchgate.net

Antidiabetic Research (e.g., insulin mimetic effects, glucose transport)

This compound (PGG) has demonstrated significant potential in antidiabetic research, primarily through its insulin-mimetic properties and its ability to influence glucose transport. nih.govresearchgate.net PGG, a hydrolysable tannin precursor, has been shown to act as an insulin mimetic by binding to and activating the insulin receptor. researchgate.net This interaction initiates a cascade of signaling events that are crucial for glucose metabolism.

Research has shown that both the α and β anomers of PGG can stimulate glucose transport in adipocytes. researchgate.net Mechanistic studies have revealed that PGG induces the phosphorylation of the insulin receptor (IR) and Akt, activates PI 3-kinase, and promotes the translocation of GLUT4 to the cell membrane. nih.gov This series of actions effectively mimics the physiological effects of insulin, leading to enhanced glucose uptake by cells. nih.gov

Animal studies have further substantiated these in vitro findings, demonstrating that PGG can reduce blood glucose levels and improve glucose tolerance in diabetic and obese animal models. nih.gov The binding of PGG to the insulin receptor, specifically to a site on the α-subunit, is a key aspect of its mechanism of action. nih.gov By activating the insulin-mediated glucose transport signaling pathway, PGG presents itself as a promising compound for further investigation in the context of diabetes management. nih.govresearchgate.net

Table 1: Summary of Antidiabetic Research Findings for PGG

Model/System Key Findings Mechanism of Action Reference
3T3-L1 Adipocytes Stimulated glucose transport Induces phosphorylation of IR and Akt, activates PI 3-kinase, stimulates GLUT4 translocation nih.gov
Diabetic and Obese Animals Reduced blood glucose levels, improved glucose tolerance Binds to insulin receptor and activates insulin-mediated signaling nih.gov
In Vitro Assays Acts as an insulin mimetic Binds to and activates the insulin receptor researchgate.net

Anti-obesity Research (e.g., attenuation of adiposity and hepatic steatosis in diet-induced obesity models)

In the realm of anti-obesity research, PGG has shown promise in mitigating the effects of diet-induced obesity. dntb.gov.uanih.gov Studies utilizing mouse models of diet-induced obesity have demonstrated that oral administration of β-PGG can lead to a significant attenuation of adiposity and hepatic steatosis. dntb.gov.uanih.govmdpi.com

In these models, mice fed a high-fat diet and treated with β-PGG exhibited a reduction in body weight gain and a decrease in fat cell hypertrophy. mdpi.comnih.govresearchgate.net Furthermore, PGG treatment was associated with an improvement in hepatic steatosis, commonly known as fatty liver. nih.govmdpi.comnih.gov This was accompanied by positive changes in the expression of genes involved in lipid homeostasis. nih.gov

The anti-obesity effects of PGG are thought to be linked to its ability to interrupt the adipocyte lifecycle, primarily by inducing apoptosis in preadipocytes and cells undergoing differentiation. dntb.gov.uamdpi.com This action is independent of its insulin-mimetic effects. dntb.gov.uamdpi.com Additionally, PGG administration has been linked to increased serum levels of adiponectin, leptin, and glucagon-like peptide-1, all of which play roles in regulating metabolism and appetite. dntb.gov.uamdpi.com These findings suggest that PGG could be a valuable agent in the management of obesity and its related metabolic complications. dntb.gov.uamdpi.comomicsdi.org

Table 2: Effects of β-PGG in Diet-Induced Obese Mice

Parameter Effect of β-PGG Treatment Reference
Body Weight Gain Significantly reduced nih.govresearchgate.net
Adiposity Attenuated dntb.gov.uamdpi.com
Hepatic Steatosis Improved dntb.gov.uanih.govmdpi.comnih.gov
Fat Cell Hypertrophy Attenuated dntb.gov.uamdpi.com
Hyperlipidemia Attenuated mdpi.com
Glucose Intolerance Improved dntb.gov.uamdpi.com
Serum Adiponectin Increased dntb.gov.uamdpi.com
Serum Leptin Increased dntb.gov.uamdpi.com
Serum Glucagon-like peptide-1 Increased dntb.gov.uamdpi.com

Research in Inflammatory Conditions

General Anti-inflammatory Effects

PGG has been identified as a potent anti-inflammatory agent in various experimental models. nih.govfrontiersin.org Its anti-inflammatory properties are attributed to its ability to inhibit the production and release of pro-inflammatory cytokines. nih.govnih.gov Research has shown that PGG can effectively reduce the levels of key inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF). frontiersin.org

The anti-inflammatory actions of PGG are mediated through the modulation of critical signaling pathways involved in the inflammatory response. nih.gov Studies have indicated that PGG can influence the NF-κB and MAPK signaling pathways, which are central to the transcription of pro-inflammatory genes. nih.gov By attenuating the expression of proteins involved in these pathways, PGG can effectively dampen the inflammatory cascade. nih.gov This broad-spectrum anti-inflammatory activity suggests that PGG has the potential for further investigation in a variety of inflammatory conditions. frontiersin.org

Neuroinflammation Models (e.g., LPS/IFNγ-activated BV-2 Microglial Cells)

In the context of neuroinflammation, PGG has been investigated for its effects on activated microglial cells, which are the primary immune cells of the central nervous system. nih.govnih.gov Chronic activation of microglia can lead to the excessive release of pro-inflammatory cytokines, contributing to neuronal damage and the progression of neurodegenerative diseases. nih.gov

Research using LPS/IFNγ-activated BV-2 microglial cells, a common in vitro model for neuroinflammation, has demonstrated the anti-inflammatory potential of PGG. nih.govnih.gov In these studies, PGG was found to significantly decrease the release of pro-inflammatory cytokines, including monocyte chemotactic protein-5 (MCP-5) and pro-matrix metalloproteinase 9 (Pro-MMP-9). nih.gov The expression of MCP-5 was reduced by 8-fold, and Pro-MMP-9 by 10-fold, following treatment with PGG. nih.gov

The mechanism underlying these effects involves the modulation of the NF-κB and MAPK signaling pathways. nih.gov PGG was shown to attenuate the expression of key genes and proteins within these pathways, such as BIRC3, CHUK, IRAK1, NFκB1, NOD1, CDK2, and MYC. nih.gov By inhibiting these signaling cascades, PGG effectively reduces the production of pro-inflammatory mediators by activated microglia, suggesting its potential as a therapeutic agent for neuroinflammatory disorders. nih.govnih.gov

Table 3: Effect of PGG on Pro-inflammatory Cytokine Release in LPS/IFNγ-activated BV-2 Microglia

Cytokine Fold Decrease with PGG Treatment Reference
Monocyte Chemotactic Protein-5 (MCP-5) 8-fold nih.gov
Pro-Matrix Metalloproteinase 9 (Pro-MMP-9) 10-fold nih.gov

Research in Bone Health

Osteoporosis Models (e.g., alleviating apoptosis, promoting bone formation in MC3T3-E1 cells and zebrafish models)

PGG has emerged as a promising compound in the field of bone health research, particularly in the context of osteoporosis. mdpi.comnih.gov Studies have investigated its effects on bone formation and its ability to protect bone cells from apoptosis in various models. mdpi.comnih.gov

In vitro experiments using MC3T3-E1 cells, a pre-osteoblastic cell line, have shown that PGG can significantly enhance cell viability and reduce apoptosis. mdpi.comnih.gov This protective effect is achieved by restoring mitochondrial function, reducing reactive oxygen species levels, and increasing ATP production. mdpi.comnih.gov Furthermore, PGG has been observed to promote osteogenic differentiation, as evidenced by increased alkaline phosphatase (ALP) expression and activity. mdpi.com

The bone-protective effects of PGG have also been demonstrated in vivo using a prednisolone-induced zebrafish model of osteoporosis. mdpi.com In this model, PGG treatment was found to promote bone formation. mdpi.com The mechanisms underlying these effects appear to be associated with estrogen receptors (ERs), as the beneficial effects of PGG were reversed by an ER inhibitor. mdpi.com These findings suggest that PGG may be a valuable candidate for the development of new therapeutic strategies for osteoporosis. mdpi.comnih.gov

Table 4: Research Findings on PGG in Bone Health Models

Model Key Findings Mechanism Reference
MC3T3-E1 Cells Enhanced cell viability, decreased apoptosis, promoted osteogenic differentiation, increased ALP expression and activity Restored mitochondrial function, attenuated reactive oxygen species, enhanced ATP production mdpi.comnih.gov
Prednisolone-induced Zebrafish Model Promoted bone formation Associated with estrogen receptors mdpi.com

Estrogen Receptor-Related Mechanisms in Bone Formation

This compound (PGG) has been investigated for its potential role in promoting bone formation, with research pointing towards a mechanism associated with estrogen receptors. mdpi.comnih.gov PGG is a significant phenolic active component of Paeoniae Radix Alba, a plant used in the treatment of osteoporosis. mdpi.com Studies have explored its effects on osteoblasts, the cells responsible for bone synthesis.

In a study utilizing a hydrogen peroxide-induced osteoblast apoptosis model in MC3T3-E1 cells, PGG demonstrated a capacity to enhance cell viability and reduce apoptosis. mdpi.comnih.gov This protective effect was linked to the restoration of mitochondrial function, a decrease in reactive oxygen species levels, and an increase in ATP production. nih.gov Furthermore, PGG was found to heighten the expression and activity of alkaline phosphatase (ALP), a crucial marker for osteogenic differentiation. mdpi.com

To investigate the in vivo effects, a prednisolone-induced zebrafish model of osteoporosis was employed. The results indicated that PGG promoted bone formation in this model. mdpi.com Notably, the positive effects of PGG on bone formation were counteracted by the estrogen receptor inhibitor ICI182780, suggesting that the osteogenic and anti-apoptotic actions of PGG are dependent on estrogen receptors. mdpi.com Molecular docking studies further supported the interaction between PGG and estrogen receptors. mdpi.com

These findings suggest that PGG may be a valuable compound for further research into the treatment of osteoporosis due to its dual action of mitigating apoptosis and fostering bone formation through estrogen receptor-related pathways. mdpi.com

Table 1: Effects of PGG on Osteoblast Function and Bone Formation

Model System Key Findings Implication
MC3T3-E1 cells Increased cell viability, decreased apoptosis, enhanced ALP expression and activity. mdpi.comnih.gov PGG protects osteoblasts from oxidative stress and promotes their differentiation. mdpi.com
Zebrafish Promoted bone formation; effects reversed by an estrogen receptor inhibitor. mdpi.com PGG's bone-promoting activity in a living organism is linked to the estrogen receptor pathway. mdpi.com

Radioprotective Research (e.g., against radiation-induced apoptosis in splenocytes)

Research has highlighted the potential of this compound as a radioprotective agent. nih.gov A study investigating the effects of PGG on murine splenocytes exposed to gamma-ray irradiation demonstrated its cytoprotective capabilities. nih.gov

In this in vitro study, splenocytes treated with PGG showed a significant increase in proliferation compared to irradiated cells that were not treated. nih.gov PGG treatment administered before irradiation protected the splenocytes from the lethal effects of the radiation and led to a decrease in DNA damage, as observed through the alkaline comet assay. nih.gov

Furthermore, PGG-treated cells exhibited a reduction in radiation-induced apoptosis. nih.gov This anti-apoptotic effect was associated with a lower concentration of the pro-apoptotic protein p53 and an increased level of the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that PGG exerts a protective effect on immune cells against damaging levels of radiation, potentially making it a candidate for further investigation as a non-toxic radioprotective agent. nih.gov

Table 2: Radioprotective Effects of PGG on Murine Splenocytes

Parameter Measured Effect of PGG Treatment Mechanism of Action
Cell Proliferation Dramatically enhanced. nih.gov Supports immune cell recovery. nih.gov
DNA Damage Decreased. nih.gov Protects genetic material from radiation. nih.gov
Apoptosis Reduced. nih.gov Modulates pro-apoptotic (p53) and anti-apoptotic (Bcl-2) proteins. nih.gov

Hepatoprotective Research (e.g., against CCl4-induced hepatotoxicity in rats)

The hepatoprotective potential of this compound has been a subject of scientific inquiry. Studies have shown its ability to protect liver cells from damage induced by toxins. For instance, PGG has been identified as a compound from Galla Rhois that can protect primary rat hepatocytes from both necrosis and apoptosis. nih.gov

In research specifically looking at carbon tetrachloride (CCl4)-induced liver damage in rats, a model often used to screen for hepatoprotective agents, PGG has demonstrated beneficial effects. researchgate.netekb.eg CCl4 is a well-known hepatotoxin that causes significant liver injury. researchgate.netekb.eg While direct studies on PGG's effect on CCl4-induced hepatotoxicity are part of a broader investigation into the effects of plant extracts, the known anti-inflammatory and antioxidant properties of PGG are relevant to mitigating such liver damage. nih.gov

Further research has explored the effects of PGG on the respiratory chain of rat liver mitochondria. nih.gov These investigations revealed that PGG can influence mitochondrial respiration and oxidative phosphorylation by acting on the mitochondrial membrane and specific enzyme complexes. nih.gov This mitochondrial-level activity could be a mechanism through which PGG exerts its hepatoprotective effects, as mitochondrial dysfunction is a key factor in many forms of liver injury.

Table 3: Hepatoprotective Mechanisms of PGG

Model System Observed Effect Potential Mechanism
Primary rat hepatocytes Protection from necrosis and apoptosis. nih.gov Direct cytoprotective action. nih.gov
Rat liver mitochondria Inhibition of the electron transport system and impairment of the mitochondrial membrane at higher concentrations. nih.gov Modulation of cellular energy production and oxidative stress. nih.gov

Anti-Allergic Research (e.g., inhibition of IgE production)

This compound has been investigated for its anti-allergic properties, particularly its ability to inhibit the production of Immunoglobulin E (IgE). nih.gov IgE is a class of antibodies that plays a central role in allergic diseases. nih.gov

In a study using ovalbumin (OVA)-sensitized mice, oral administration of PGG resulted in a decrease in both total and OVA-specific IgE levels in the serum. nih.gov This research suggests that PGG can suppress the production of IgE in an allergen-sensitized model. nih.gov

The mechanism behind this effect appears to be multifaceted. PGG administration was found to suppress the production of various cytokines from the splenocytes of these mice upon re-stimulation with OVA. nih.gov This included a reduction in type 2 T helper cytokines (IL-4 and IL-13), which are crucial for IgE production, as well as type 1 T helper (IFN-γ) and pro-inflammatory cytokines (TNF-α and IL-6). nih.gov Conversely, the anti-inflammatory cytokine IL-10 was not suppressed. nih.gov

A key finding was that PGG increased the population of T regulatory (Treg) cells, which have immunosuppressive properties, in the mesenteric lymph nodes and spleen of the treated mice. nih.gov PGG also modulated the expression of various factors that influence IgE production, such as eotaxin and tissue inhibitors of metalloproteinases-1. nih.gov These findings indicate that PGG's inhibitory effect on IgE production may be partly due to the enhancement of Treg cell populations. nih.gov

Table 4: Effects of PGG on IgE Production and Related Factors in OVA-Sensitized Mice

Parameter Effect of PGG Administration
Serum IgE Levels (Total and OVA-specific) Decreased. nih.gov
Cytokine Production (IL-4, IL-13, IFN-γ, TNF-α, IL-6) Suppressed. nih.gov
T regulatory (Treg) cell population Increased. nih.gov
Treg cell-inducing factors (IL-2, IL-10) in serum Increased. nih.gov

Skin Protective Activity (e.g., against UVB radiation-induced damage in dermal fibroblasts)

The protective effects of this compound against skin damage induced by ultraviolet B (UVB) radiation have been demonstrated in scientific studies. koreascience.krnih.govnih.gov Exposure to UVB radiation is a primary cause of various forms of skin damage, including inflammation and photoaging. koreascience.krnih.gov

In studies involving human dermal fibroblasts exposed to UVB radiation, PGG has shown significant protective activity. koreascience.krnih.gov It exhibits antioxidant properties by scavenging intracellular reactive oxygen species (ROS) and reactive nitrogen species (RNS). koreascience.krnih.gov This antioxidant action is crucial as ROS and RNS are key mediators of UVB-induced cellular damage.

Furthermore, PGG demonstrates anti-inflammatory effects by inhibiting the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. koreascience.krnih.govnih.gov The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory mediators. koreascience.krnih.gov

The protective potential of PGG has also been observed in in vivo models. Topical application of PGG on the skin of hairless mice followed by chronic UVB exposure resulted in a significant decrease in inflammatory skin damage. koreascience.kr This was associated with the inhibited activation of NF-κB signaling and reduced expression of pro-inflammatory mediators in the skin. koreascience.kr These findings suggest that PGG could be a promising agent for the prevention of inflammatory skin damage caused by environmental factors like UVB radiation. koreascience.krnih.gov

Table 5: Skin Protective Effects of PGG Against UVB Radiation

Model System Key Protective Actions of PGG Underlying Mechanisms
Human Dermal Fibroblasts Antioxidant activity (ROS and RNS scavenging), Anti-inflammatory activity. koreascience.krnih.gov Inhibition of NF-κB and MAPK signaling pathways. koreascience.krnih.gov
Hairless Mice Decreased progression of inflammatory skin damage. koreascience.kr Inhibited activation of NF-κB signaling and expression of pro-inflammatory mediators. koreascience.kr

Future Directions and Research Opportunities

Elucidation of Novel Molecular Targets and Pathways

While current research has identified several molecular targets for PGG, the full extent of its interactions within the cellular environment remains to be fully mapped. Initial studies have shown that PGG can inhibit enzymes crucial for glycolysis, such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and fungal-specific enzymes like enolase (Eno1) in Candida albicans. asm.orgnih.gov Furthermore, its influence on major signaling pathways, including the p53 pathway in gastric cancer cells, has been documented. nih.gov

Future research should focus on unbiased, large-scale screening approaches to identify new binding partners and molecular targets. Advanced proteomics techniques, such as thermal proteome profiling (TPP) and affinity purification-mass spectrometry (AP-MS), could reveal direct and indirect protein interactions, uncovering previously unknown mechanisms. Investigating its effects on various kinase families, phosphatases, and transcription factors beyond those already identified is crucial for a comprehensive understanding of its pleiotropic effects. Exploring its impact on epigenetic modifications and non-coding RNA regulation also represents a promising frontier.

Investigations into Structure-Activity Relationships and Analog Design

The chemical structure of PGG, with its five galloyl moieties, is central to its biological activity. The number and position of these galloyl groups appear to influence its inhibitory potency. nih.gov Studies comparing PGG (with five galloyl groups) to other gallotannins with fewer groups, such as 1,3,6-tri-O-galloyl-β-D-glucose, have shown PGG to have stronger inhibitory effects in certain contexts, for instance, against HIV integrase. nih.gov

Systematic investigation into the structure-activity relationships (SAR) is a critical next step. drugdesign.org This involves the synthesis and evaluation of a library of PGG analogs. Key modifications could include:

Varying the number and position of the galloyl groups.

Altering the stereochemistry of the glucose core.

Replacing galloyl groups with other phenolic acids to modulate properties like hydrophobicity and hydrogen bonding capacity. nih.gov

Synthesizing derivatives with improved stability or bioavailability.

These studies will help to identify the specific structural features essential for activity against different molecular targets, paving the way for the rational design of more potent and selective analogs for research purposes.

Development of Advanced Delivery Systems for Research Efficacy Studies

A significant challenge for the research application of many polyphenolic compounds, including PGG, is their suboptimal pharmacokinetic profile, which can include poor solubility, low bioavailability, and rapid metabolism. To enhance its efficacy in preclinical in vivo models, the development of advanced delivery systems is paramount.

Future research should explore various formulation strategies to improve the systemic exposure and target-site accumulation of PGG. Potential delivery platforms include:

Nanoparticle-based systems: Encapsulating PGG in liposomes, polymeric nanoparticles, or solid lipid nanoparticles could protect it from degradation, improve its solubility, and facilitate controlled release.

Prodrug approaches: Modifying the PGG structure to create prodrugs that are converted to the active form at the target site could enhance stability and cellular uptake.

Complexation: Using cyclodextrins or other complexing agents to improve the aqueous solubility of PGG.

Developing and characterizing these advanced delivery systems will be essential for conducting more robust and reproducible in vivo efficacy studies and for accurately probing its mechanisms of action in complex biological systems.

Comparative Studies with Other Polyphenolic Compounds

PGG is one of many plant-derived polyphenols with demonstrated bioactivity. To better understand its unique properties and potential advantages, direct comparative studies with other well-characterized polyphenols are needed. While PGG has been noted for its relatively high hydrophobicity compared to compounds like epigallocatechin-3-gallate (EGCG) and gallic acid, more comprehensive comparisons are warranted. nih.govresearchgate.net

Future studies should conduct head-to-head comparisons of PGG with other relevant polyphenols such as resveratrol, curcumin, quercetin, and EGCG. These studies should use standardized assays to evaluate and compare:

Inhibitory activity against specific enzymes or pathways.

Antioxidant capacity.

Effects on cell signaling cascades.

Efficacy in specific disease models.

Such comparative analyses will help to position the activity of PGG within the broader context of polyphenolic research and highlight the specific biological systems or disease models where it may offer unique advantages.

Table 1: Comparative Properties of PGG and Other Polyphenols
CompoundClassKey Reported BioactivitiesOctanol/Water Partition Ratio
1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose (PGG)Hydrolysable Tannin (Gallotannin)Antioxidant, Anti-inflammatory, Anti-proliferative, Antifungal researchgate.netnih.govasm.org129 nih.gov
Epigallocatechin-3-gallate (EGCG)Flavan-3-ol (Catechin)Antioxidant, Anti-inflammatory, Chemopreventive12.1 nih.gov
Gallic AcidPhenolic AcidAntioxidant, Antimicrobial7.76 nih.gov
ResveratrolStilbenoidAntioxidant, Anti-aging, CardioprotectiveNot directly compared in cited sources
CurcuminCurcuminoidAnti-inflammatory, Antioxidant, Anti-proliferativeNot directly compared in cited sources

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)

To obtain a systems-level understanding of the biological effects of PGG, the integration of multi-omics technologies is indispensable. nih.govnih.gov A single study has utilized microarray analysis to reveal that PGG suppresses MYC expression in hepatocellular carcinoma cells. ebi.ac.uk This approach, however, has not yet been widely applied in PGG research.

Future investigations should comprehensively profile the changes induced by PGG treatment at multiple molecular levels:

Transcriptomics (RNA-seq): To identify global changes in gene expression and uncover affected signaling and metabolic pathways.

Proteomics: To quantify changes in protein expression and post-translational modifications, providing insights into the functional consequences of PGG treatment.

Metabolomics: To analyze alterations in the cellular metabolome, which can reveal shifts in metabolic pathways such as glycolysis, which is a known target area for PGG. nih.gov

Integrating these large-scale datasets can provide a holistic view of PGG's mechanism of action, help generate new hypotheses, and identify potential biomarkers of its activity in preclinical models. researchgate.net

Comprehensive In Vivo Efficacy and Mechanism Studies in Diverse Disease Models

While a handful of in vivo studies have demonstrated the potential of PGG, further research is required to validate these findings and expand the scope of investigation. nih.gov Existing studies have shown PGG can protect mice against Candida albicans infections and that its administration can attenuate fat cell hypertrophy, hepatic steatosis, and glucose intolerance in mice with diet-induced obesity. asm.orgmdpi.com

Future research should focus on conducting comprehensive in vivo studies in a wider range of validated animal models for various diseases. This includes models for different types of cancer, inflammatory conditions, and metabolic disorders. These studies must be designed not only to evaluate efficacy but also to deeply investigate the underlying mechanisms of action in vivo. This involves collecting tissues for pharmacodynamic marker analysis, histology, and multi-omics profiling to correlate the observed physiological effects with molecular changes at the target site.

Table 2: Summary of Selected In Vivo Studies on PGG
Disease ModelOrganismKey FindingsReference
Gastrointestinal and Systemic CandidiasisMousePGG protected mice against infection with Candida albicans. asm.org
Diet-Induced ObesityMouseβ-PGG attenuated hyperlipidemia, fat cell hypertrophy, and hepatic steatosis. mdpi.com
Nonalcoholic Fatty Liver DiseaseMousePGG ameliorated high-fat diet-induced NAFLD. researcher.life
Hepatocellular Carcinoma XenograftMousePGG reduced MYC expression in xenograft tumors. ebi.ac.uk

Q & A

Basic: What are the established methods for synthesizing and purifying PGG?

PGG is primarily synthesized via galloylation of β-D-glucose using gallic acid derivatives. A common approach involves regioselective protection of glucose hydroxyl groups, followed by sequential galloyl group attachment using activated gallic acid esters (e.g., galloyl chlorides). For example, Khanbabaee and Lötzerich (1997) developed an efficient total synthesis route starting from β-D-glucose, achieving high regioselectivity through controlled reaction conditions . Purification typically employs reverse-phase HPLC with C18 columns, as described in studies isolating PGG from plant extracts like Paeonia suffruticosa . Solvent systems often combine water-acetonitrile gradients with 0.1% trifluoroacetic acid to enhance peak resolution.

Basic: How can researchers quantify PGG in plant extracts or biological matrices?

Quantification relies on HPLC-UV or LC-MS/MS. For instance, Lin et al. (2011) validated an HPLC method using a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid (A) and acetonitrile (B), achieving baseline separation at 280 nm . LC-MS/MS enhances specificity in complex biological samples, employing MRM transitions for PGG (e.g., m/z 941 → 769/617) . Standard calibration curves are linear in the range of 0.1–100 µg/mL, with recovery rates >90% in spiked plasma .

Advanced: What experimental designs are optimal for studying PGG's immunomodulatory effects on T regulatory (Treg) cells?

Key considerations include:

  • Model systems : Ovalbumin-sensitized murine models (e.g., BALB/c mice) to assess Treg induction in mesenteric lymph nodes and spleen via flow cytometry (CD4+CD25+FoxP3+ markers) .
  • Dosage : Oral administration at 10–50 mg/kg/day for 7–14 days, as higher doses (>100 mg/kg) may induce non-specific immunosuppression .
  • Controls : Include dexamethasone (positive control for immunosuppression) and vehicle-only groups.
  • Endpoint assays : ELISA for serum cytokines (IL-10, TGF-β) and IgE levels, complemented by splenocyte re-stimulation assays to measure Th1/Th2 cytokine profiles .

Advanced: How does PGG inhibit amyloid-beta (Aβ) aggregation in Alzheimer’s disease models?

PGG disrupts Aβ fibrillization by binding to hydrophobic regions of Aβ1–42, as shown via nuclear magnetic resonance (NMR) and thioflavin-T fluorescence assays . In vitro, IC50 values range from 5–10 µM. In vivo, transgenic APP/PS1 mice treated with 20 mg/kg PGG intraperitoneally for 12 weeks showed reduced hippocampal Aβ plaques (60–70% decrease) and improved cognitive performance in Morris water maze tests . Experimental challenges include optimizing blood-brain barrier penetration, which may require nanoformulations or prodrug strategies.

Advanced: What mechanisms underlie PGG’s anti-biofilm activity against Staphylococcus aureus?

PGG inhibits biofilm formation at sub-MIC concentrations (8–16 µg/mL) by:

  • Interfering with adhesion : Downregulating surface proteins (e.g., fibronectin-binding proteins) via transcriptional repression of sarA .
  • Disrupting quorum sensing : Reducing agr-mediated toxin production (e.g., α-hemolysin) .
  • Enhancing antibiotic penetration : Synergistic effects with vancomycin (4-fold reduction in MIC) in mature biofilms, assessed via confocal microscopy with LIVE/DEAD staining .
    Experimental note : Use static biofilm models (e.g., peg-lid plates) and dynamic flow systems to mimic in vivo conditions.

Advanced: How do researchers reconcile contradictory data on PGG’s pro- vs. anti-oxidant effects?

Contradictions arise from concentration-dependent behavior:

  • Pro-oxidant at high doses (>50 µM) : Generates ROS via Fenton reactions, as shown in HepG2 cells using DCFH-DA fluorescence .
  • Antioxidant at low doses (<10 µM) : Scavenges free radicals (IC50 2.5 µM in DPPH assays) and upregulates Nrf2/ARE pathways .
    Methodological resolution : Conduct redox profiling using electron paramagnetic resonance (EPR) and compare across cell lines (e.g., cancer vs. normal) to contextualize effects.

Advanced: What structural features of PGG are critical for its SARS-CoV-2 inhibitory activity?

PGG binds the SARS-CoV-2 spike protein’s receptor-binding domain (RBD), blocking ACE2 interaction (IC50 1.8 µM in pseudovirus entry assays) . Key structural determinants include:

  • Galloyl groups : Removal of even one galloyl moiety reduces binding affinity by >10-fold.
  • Glucose conformation : β-D-configuration is essential, as α-anomers show no activity .
    Validation : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD ≈ 0.3 µM) and molecular dynamics simulations to map interaction hotspots.

Advanced: What are the challenges in translating PGG’s in vitro potency to in vivo efficacy?

Major hurdles include:

  • Poor bioavailability : Oral bioavailability <5% due to extensive phase-II metabolism (glucuronidation/sulfation) . Solutions include liposomal encapsulation or co-administration with piperine (bioenhancer).
  • Off-target effects : High doses (>50 mg/kg) may inhibit cytochrome P450 enzymes, necessitating CYP450 inhibition screening .
  • Species variability : Murine models overpredict human efficacy due to differences in galloyl metabolism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.